Silane, (4-bromophenoxy)trimethyl-
Description
The exact mass of the compound Silane, (4-bromophenoxy)trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96824. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, (4-bromophenoxy)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (4-bromophenoxy)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPTBHJWBSOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066275 | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
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Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-44-3 | |
| Record name | 1-Bromo-4-[(trimethylsilyl)oxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (4-Bromophenoxy)trimethylsilane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (4-bromophenoxy)trimethyl- | |
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| Record name | Benzene, 1-bromo-4-[(trimethylsilyl)oxy]- | |
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| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
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| Record name | (4-bromophenoxy)trimethylsilane | |
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| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83AG4X9EPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-bromophenoxy)trimethylsilane: Properties, Synthesis, and Applications
For Immediate Release
This whitepaper provides a comprehensive technical overview of (4-bromophenoxy)trimethylsilane, a versatile organosilicon compound. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its primary chemical reactions.
Introduction
(4-bromophenoxy)trimethylsilane is a silyl ether derivative of 4-bromophenol. The trimethylsilyl (TMS) group serves as a protective group for the phenolic hydroxyl, rendering it less reactive and more soluble in organic solvents. This protection strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of a molecule. The compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its stability under neutral conditions and the ease of its cleavage under specific acidic or fluoride-ion conditions make it an invaluable tool for synthetic chemists.
Chemical Structure and Identification
(4-bromophenoxy)trimethylsilane consists of a trimethylsilyl group (Si(CH₃)₃) linked to a 4-bromophenoxide group through an oxygen atom. This structure imparts a unique combination of stability and reactivity.
| Identifier | Value |
| IUPAC Name | (4-bromophenoxy)(trimethyl)silane[1] |
| CAS Number | 17878-44-3[1] |
| Molecular Formula | C₉H₁₃BrOSi[1] |
| InChI Key | HWKPTBHJWBSOOP-UHFFFAOYSA-N[2] |
| Synonyms | p-Bromophenoxytrimethylsilane, 4-Bromophenyl trimethylsilyl ether, 4-Trimethylsilyloxybromobenzene[1][3] |
Physicochemical Properties
The compound is a colorless liquid at room temperature.[4] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Units | Reference |
| Molecular Weight | 245.19 | g/mol | [2] |
| Boiling Point | 122 (at 20 Torr) | °C | [5] |
| Density | 1.268 | g/mL at 25°C | [6] |
| Refractive Index (n²⁰/D) | 1.515 | [6] |
Synthesis and Experimental Protocols
The most common method for synthesizing (4-bromophenoxy)trimethylsilane is the silylation of 4-bromophenol using a suitable silylating agent. Hexamethyldisilazane (HMDS) is a widely used, efficient, and mild reagent for this transformation, often in the presence of a catalyst.
General Experimental Protocol: Silylation of 4-Bromophenol
This protocol is adapted from a general procedure for the silylation of phenols using HMDS and a solid-supported catalyst.[2]
Materials:
-
4-Bromophenol
-
Hexamethyldisilazane (HMDS)
-
NaHSO₄/SiO₂ catalyst (prepared as described in reference[2])
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile, if not solvent-free)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: Prepare the NaHSO₄/SiO₂ catalyst as per the literature procedure, which involves impregnating silica gel with an aqueous solution of NaHSO₄ and then drying thoroughly in an oven.[2]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol (1.0 eq) and the NaHSO₄/SiO₂ catalyst (approx. 0.2 g per 5 mmol of phenol).[2]
-
Addition of Silylating Agent: To the stirred mixture, add hexamethyldisilazane (HMDS) (1.0 eq). The reaction is typically performed at room temperature.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed. These reactions are often fast, completing within minutes to a few hours.[2]
-
Work-up: Upon completion, add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and filter to remove the solid catalyst.[2]
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure (4-bromophenoxy)trimethylsilane.[2]
Chemical Reactivity: Deprotection Pathways
The primary utility of the trimethylsilyl ether group in (4-bromophenoxy)trimethylsilane is its role as a protecting group. Its removal, or deprotection, regenerates the parent phenol and is a crucial step in synthetic sequences. This cleavage is typically accomplished under acidic conditions or by using a source of fluoride ions, exploiting the high strength of the silicon-fluorine bond.[7]
Acid-Catalyzed Cleavage
Treatment with mild protic acids (like HCl in an organic solvent) or Lewis acids rapidly cleaves the Si-O bond to yield 4-bromophenol and a silylated byproduct.
Fluoride-Mediated Cleavage
Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) are highly effective for deprotection.[3][7] The fluoride ion's high affinity for silicon drives the reaction to completion, often under very mild conditions.
Applications in Research and Development
As a protected form of 4-bromophenol, this compound is a valuable building block in organic synthesis. The bromo-substituent provides a reactive handle for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures found in many pharmaceutical agents and electronic materials. The TMS-protected hydroxyl group ensures that this site does not interfere with the coupling chemistry, and it can be deprotected in a subsequent step to reveal the phenol for further functionalization.
Safety and Handling
(4-bromophenoxy)trimethylsilane is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[4] Store in a tightly closed container in a dry, well-ventilated place.[4]
References
- 1. 4-Bromophenol, TMS derivative [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
Synthesis of (4-bromophenoxy)trimethylsilane from 4-bromophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (4-bromophenoxy)trimethylsilane from 4-bromophenol, a key transformation in organic synthesis for the protection of the phenolic hydroxyl group. The protection of phenols as their trimethylsilyl (TMS) ethers is a common strategy in multi-step syntheses, offering stability under various reaction conditions and facile deprotection. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow.
Introduction
The conversion of 4-bromophenol to (4-bromophenoxy)trimethylsilane is a routine but critical reaction in synthetic organic chemistry. The resulting TMS ether masks the acidic proton of the phenol, preventing unwanted side reactions and increasing the solubility of the compound in organic solvents. This guide explores common and effective methods for this transformation.
Synthetic Approaches
The silylation of 4-bromophenol can be achieved through several methods, primarily involving the reaction of the phenol with a silylating agent in the presence of a base. The most common silylating agents for this purpose are trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS).
Method 1: Using Trimethylsilyl Chloride (TMSCl) with a Base
This is a widely used and efficient method for the silylation of alcohols and phenols. The reaction proceeds via the deprotonation of the phenol by a base to form the more nucleophilic phenoxide, which then attacks the silicon atom of TMSCl, displacing the chloride ion. Common bases for this reaction include tertiary amines like triethylamine or imidazole.
Method 2: Using Hexamethyldisilazane (HMDS)
Hexamethyldisilazane is another effective silylating agent. The reaction with phenols can often be carried out neat or in the presence of a catalyst. A key advantage of using HMDS is that the only byproduct is ammonia, which is volatile and easily removed from the reaction mixture. This method can sometimes be performed without a solvent and catalyst, especially with more acidic phenols, by heating the mixture under reflux[1].
Quantitative Data Summary
The following table summarizes the quantitative data from a reported synthesis of a silyl ether of 4-bromophenol. Note that the specific example uses tert-butyldimethylsilyl chloride, a bulkier silylating agent, but the principles and high yield are relevant to the synthesis of the trimethylsilyl ether.
| Parameter | Value | Reference |
| Starting Material | 4-Bromophenol | [2] |
| Silylating Agent | tert-Butyl(chloro)dimethylsilane | [2] |
| Base | Imidazole | [2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Yield | 98% | [2] |
| Product | (4-bromophenoxy)tert-butyldimethylsilane | [2] |
| Boiling Point | 67-68 °C at 0.01 mmHg | [2] |
Experimental Protocols
Protocol 1: Silylation of 4-Bromophenol with a Silyl Chloride and Imidazole
This protocol is adapted from a literature procedure for the silylation of 4-bromophenol[2]. While the original procedure uses tert-butyldimethylsilyl chloride, it can be directly adapted for trimethylsilyl chloride.
Materials:
-
4-Bromophenol
-
Trimethylsilyl chloride (TMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Water
-
60/80 Petrol (or Hexanes)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated Sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
4-Bromophenol and imidazole are dried in a desiccator over P₂O₅.
-
To a solution of 4-bromophenol (1.0 eq) and imidazole (3.4 eq) in dimethylformamide, add trimethylsilyl chloride (1.4 eq).
-
The mixture is stirred magnetically at room temperature for 48 hours.
-
Water and 60/80 petrol are then added, and after 1 hour, more water is added.
-
The phases are separated, and the aqueous phase is extracted twice with a 1:1 mixture of 60/80 petrol and diethyl ether.
-
The combined organic phases are washed successively with water, 1 M aqueous NaOH solution, water, and finally with saturated NaCl solution.
-
The organic layer is dried over anhydrous MgSO₄.
-
The solvent is removed by evaporation under reduced pressure, and the residue is distilled to yield the pure product.
Protocol 2: Silylation of Phenols with Hexamethyldisilazane (HMDS)
This is a general procedure for the silylation of phenols using HMDS, which can be adapted for 4-bromophenol[1].
Materials:
-
4-Bromophenol
-
Hexamethyldisilazane (HMDS)
Procedure:
-
A mixture of 4-bromophenol (1.0 eq) and hexamethyldisilazane (2.0 eq) is stirred under reflux for 1 hour.
-
The reaction mixture is then purified by vacuum distillation from the same flask to yield the product.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis and the general reaction pathway.
Caption: Experimental workflow for the synthesis of (4-bromophenoxy)trimethylsilane.
Caption: Reaction pathway using trimethylsilyl chloride and a base.
References
Physical properties and CAS number for (4-bromophenoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of (4-bromophenoxy)trimethylsilane. This compound serves as a key intermediate in organic synthesis, particularly in the formation of carbon-oxygen bonds and as a protecting group for phenols. This document outlines its chemical identity, physical characteristics, a detailed experimental protocol for its preparation, and methods for its purification and characterization. A generalized workflow for its synthesis and purification is also presented.
Chemical Identity and Physical Properties
(4-Bromophenoxy)trimethylsilane, also known as 4-bromophenol, trimethylsilyl ether, is a silyl ether derivative of 4-bromophenol. Its key identifiers and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 17878-44-3[1][2] |
| Molecular Formula | C₉H₁₃BrOSi[1][2] |
| Molecular Weight | 245.19 g/mol |
| IUPAC Name | (4-bromophenoxy)(trimethyl)silane |
| Synonyms | 4-Bromophenol, TMS derivative; Silane, (4-bromophenoxy)trimethyl-; 4-Trimethylsilyloxybromobenzene; p-Bromophenoxytrimethylsilane[1] |
| InChI Key | HWKPTBHJWBSOOP-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 399 K at 0.033 bar[1] |
| Density | 1.268 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.515 |
Experimental Protocols
The following section details a standard laboratory procedure for the synthesis, purification, and characterization of (4-bromophenoxy)trimethylsilane.
Synthesis of (4-Bromophenoxy)trimethylsilane
This protocol describes the silylation of 4-bromophenol using trimethylsilyl chloride and triethylamine as a base.
Materials:
-
4-Bromophenol
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Triethylamine (NEt₃), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromophenol (1.0 eq).
-
Dissolve the 4-bromophenol in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude (4-bromophenoxy)trimethylsilane is typically achieved by flash column chromatography. As silyl ethers can be sensitive to acidic conditions, care should be taken during this process.
Method:
-
Prepare a silica gel slurry in a non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Note: If the compound shows signs of degradation on silica, deactivate the silica gel by flushing the packed column with the eluent system containing 1-2% triethylamine before loading the sample[3].
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.
-
Collect the fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-bromophenoxy)trimethylsilane.
Characterization
The identity and purity of the synthesized (4-bromophenoxy)trimethylsilane can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet, ~0.3 ppm) and the aromatic protons of the bromophenyl group (two doublets, ~6.8-7.4 ppm). |
| ¹³C NMR | Resonances for the trimethylsilyl methyl carbons (~0 ppm) and the aromatic carbons (in the range of 115-155 ppm). |
| IR Spectroscopy | Characteristic peaks for Si-O-C stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (245.19 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. |
Workflow and Diagrams
The general workflow for the synthesis and purification of a chemical intermediate like (4-bromophenoxy)trimethylsilane is a multi-step process that involves reaction setup, monitoring, workup, and purification.
Caption: General workflow for the synthesis and purification of (4-bromophenoxy)trimethylsilane.
References
Spectroscopic and Synthetic Profile of (4-bromophenoxy)trimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (4-bromophenoxy)trimethylsilane, a valuable intermediate in organic synthesis. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Analysis
The structural characterization of (4-bromophenoxy)trimethylsilane is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.33 | d | 2H | Ar-H (ortho to OSiMe₃) |
| ~6.75 | d | 2H | Ar-H (ortho to Br) |
| 0.29 | s | 9H | Si(CH ₃)₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C -OSiMe₃ |
| ~132.5 | C -H (ortho to Br) |
| ~121.8 | C -H (ortho to OSiMe₃) |
| ~115.9 | C -Br |
| ~0.1 | Si(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (aromatic) |
| ~1585, 1485 | Strong | C=C stretch (aromatic ring) |
| ~1255 | Strong | Si-C stretch |
| ~920 | Strong | Si-O-C stretch |
| ~825 | Strong | C-H out-of-plane bend (p-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
| m/z | Relative Intensity (%) | Assignment |
| 244/246 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 229/231 | High | [M - CH₃]⁺ |
| 157 | Moderate | [M - Br]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of (4-bromophenoxy)trimethylsilane
A common and efficient method for the synthesis of (4-bromophenoxy)trimethylsilane involves the silylation of 4-bromophenol. Two primary reagents for this transformation are hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).
Method 1: Using Hexamethyldisilazane (HMDS)
This method is often preferred due to the formation of ammonia as the only byproduct, which is easily removed.
-
Materials: 4-bromophenol, Hexamethyldisilazane (HMDS), and a suitable catalyst (e.g., a catalytic amount of saccharin or an acidic catalyst).
-
Procedure:
-
To a solution of 4-bromophenol in a dry, aprotic solvent (such as acetonitrile or dichloromethane), add a catalytic amount of the chosen catalyst.
-
Add hexamethyldisilazane (0.5 to 1.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
-
Method 2: Using Trimethylsilyl Chloride (TMSCl)
This method is also widely used and involves the use of a base to neutralize the HCl byproduct.
-
Materials: 4-bromophenol, Trimethylsilyl chloride (TMSCl), a tertiary amine base (e.g., triethylamine or pyridine), and a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Procedure:
-
Dissolve 4-bromophenol in the chosen dry solvent.
-
Add the tertiary amine base (at least 1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and add trimethylsilyl chloride (at least 1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then filtered to remove the amine hydrochloride salt. The filtrate is washed with a mild aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of (4-bromophenoxy)trimethylsilane.
Caption: Spectroscopic analysis workflow.
This guide provides essential spectroscopic and synthetic information for (4-bromophenoxy)trimethylsilane, serving as a valuable resource for its application in research and development.
An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of silyl ethers, one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis. The strategic use of silyl ethers allows for the selective masking of alcohol reactivity, enabling complex molecular transformations on other parts of a molecule without undesired side reactions. Their ease of installation, tunable stability, and mild removal conditions make them indispensable tools in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
Introduction to Silyl Ethers
Silyl ethers are chemical compounds featuring a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[1] In the context of protecting groups, R⁴ is the organic moiety containing the hydroxyl group to be protected, while R¹, R², and R³ are substituents on the silicon atom that modulate the steric and electronic properties of the silyl ether.[1][2] This variability allows for a broad spectrum of silyl ethers with different stabilities, providing chemists with a powerful tool for selective protection and deprotection strategies.[1]
The primary function of a silyl ether is to temporarily replace the acidic proton of a hydroxyl group, thereby preventing it from interfering with subsequent chemical transformations that are sensitive to acidic protons or require nucleophilic attack at other sites.[3][4]
Common Silyl Ethers in Organic Synthesis
The choice of silyl ether is dictated by the specific requirements of the synthetic route, particularly the reaction conditions that the protecting group must withstand. The stability of the silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom.[1][4]
| Silyl Ether Abbreviation | Full Name | Silylating Agent |
| TMS | Trimethylsilyl | Trimethylsilyl chloride (TMSCl) |
| TES | Triethylsilyl | Triethylsilyl chloride (TESCl) |
| TBS or TBDMS | tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| TIPS | Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) |
| TBDPS | tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) |
Mechanism of Silyl Ether Formation (Protection)
The formation of a silyl ether, or silylation, typically involves the reaction of an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[1][4] The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.
A widely used method is the Corey protocol, which employs imidazole as a base in a solvent like dimethylformamide (DMF).[1][5] The reaction proceeds through a pentacoordinate silicon intermediate.[6] For more sterically hindered alcohols, more reactive silylating agents such as silyl triflates (e.g., TBSOTf) are often used in combination with a non-nucleophilic hindered base like 2,6-lutidine.[1][6]
Caption: General workflow for the protection of an alcohol as a silyl ether.
Stability of Silyl Ethers
The stability of silyl ethers to various reaction conditions is a critical factor in their application. Generally, increasing the steric bulk of the substituents on the silicon atom enhances the stability of the silyl ether towards both acidic and basic hydrolysis.[1]
Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS/TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data sourced from Wikipedia, relative to TMS = 1.[1]
Mechanism of Silyl Ether Cleavage (Deprotection)
The removal of a silyl ether protecting group, or desilylation, is typically achieved under acidic conditions or with a source of fluoride ions.[1] The choice of deprotection method depends on the stability of the silyl ether and the compatibility of other functional groups in the molecule.
Fluoride-Mediated Deprotection: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for this reaction.[6][7] A common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF).[3][8] The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate.[1][6]
Acid-Catalyzed Deprotection: In acidic media, the oxygen atom of the silyl ether is protonated, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol. Less sterically hindered silyl ethers are more readily cleaved under acidic conditions.[1]
Caption: General mechanisms for the deprotection of silyl ethers.
Selective Deprotection Strategies
In complex molecules with multiple hydroxyl groups protected by different silyl ethers, selective deprotection is often necessary. This can be achieved by exploiting the differences in steric hindrance and electronic properties of the various silyl ethers.[1][9]
-
Acidic Conditions: Less hindered silyl groups are deprotected more rapidly. For instance, a primary TBS ether can often be cleaved in the presence of a secondary or tertiary TBS ether.[1] The order of lability is generally TMS > TES > TBS > TIPS > TBDPS.[1][6]
-
Fluoride Reagents: The rate of fluoride-mediated cleavage is also influenced by sterics. For example, a primary TES ether can be selectively removed in the presence of a primary TBS or TIPS ether.[10]
-
Specialized Reagents: A variety of reagents have been developed for highly selective deprotections. For example, HF-pyridine is often used for the removal of TBS groups.[1][5] Mildly acidic conditions, such as pyridinium p-toluenesulfonate (PPTS), can also be employed for the selective cleavage of more labile silyl ethers.[7]
Caption: A decision-making workflow for selecting a suitable silyl ether protecting group.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol is a general procedure for the protection of a primary alcohol.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (approximately 0.5 M concentration with respect to the alcohol).
-
Addition of Silylating Agent: To the stirred solution at room temperature, add a solution of TBDMSCl (1.2 eq.) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS Ether using Tetra-n-butylammonium Fluoride (TBAF)
This protocol describes a general method for the cleavage of a TBDMS ether.
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) in a plastic or Teflon vessel (as fluoride can etch glass).
-
Addition of Deprotecting Agent: To the stirred solution at room temperature, add a 1.0 M solution of TBAF in THF (1.5 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Deprotection is usually rapid, often completing within 30 minutes to a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude alcohol can be purified by flash chromatography if necessary.
Conclusion
Silyl ethers are a cornerstone of modern organic synthesis, offering a tunable and reliable method for the protection of hydroxyl groups.[2] Their predictable stability and the wide array of available reagents for their installation and removal allow for their strategic application in the synthesis of complex molecules.[2][9] A thorough understanding of their properties and reactivity is essential for any researcher or professional engaged in the field of organic chemistry and drug development.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Silyl_ether [chemeurope.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for (4-bromophenoxy)trimethylsilane, a versatile reagent in organic synthesis. The following sections detail its properties, associated hazards, recommended procedures for safe use, and emergency protocols.
Chemical and Physical Properties
(4-bromophenoxy)trimethylsilane is a colorless liquid that is sensitive to moisture. Its key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 17878-44-3 | [1] |
| Molecular Formula | C₉H₁₃BrOSi | [1] |
| Molecular Weight | 245.19 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 106 °C | [2][3] |
| Density | 1.268 g/mL at 25 °C | [2][3] |
| Flash Point | 207 °F (97 °C) | [2][3] |
| Refractive Index | n20/D 1.515 | [2][3] |
| Sensitivity | Moisture Sensitive | [2][3] |
Safety and Hazard Information
(4-bromophenoxy)trimethylsilane is classified as an irritant. Proper personal protective equipment (PPE) should be worn at all times when handling this chemical.
| Hazard Classification | Hazard Statement | Precautionary Statement(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |
Signal Word: Warning
Handling and Storage
Due to its moisture sensitivity, (4-bromophenoxy)trimethylsilane requires careful handling and storage to maintain its integrity and prevent hazardous situations.
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Use only in a well-ventilated area, preferably in a fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]
-
Avoid breathing vapors or mist.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep away from moisture.
-
Recommended storage temperature is 2-8°C.[3]
-
Store under an inert atmosphere.[4]
Experimental Protocols
(4-bromophenoxy)trimethylsilane is commonly used as a silylating agent to protect hydroxyl groups and as a substrate in cross-coupling reactions. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides of this type.
General Procedure for Suzuki-Miyaura Cross-Coupling:
This protocol is adapted from a similar reaction and should be optimized for specific substrates.
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])
-
Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add (4-bromophenoxy)trimethylsilane (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw method.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Workflow for Handling Moisture-Sensitive Reagents
Caption: Workflow for handling moisture-sensitive reagents.
Decision Tree for Chemical Spill Response
Caption: Decision tree for chemical spill response.
First Aid Measures
In case of exposure to (4-bromophenoxy)trimethylsilane, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] |
Toxicological and Ecological Information
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Environmental Hazards: Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1] Do not dispose of down the drain.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
IUPAC name and synonyms for Silane, (4-bromophenoxy)trimethyl-
This document provides a comprehensive technical overview of Silane, (4-bromophenoxy)trimethyl-, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its properties, synthesis, and applications.
Chemical Identification
The unambiguous identification of a chemical compound is critical for research and development. The IUPAC name, along with common synonyms and key registry numbers, are provided below.
-
IUPAC Name: (4-bromophenoxy)(trimethyl)silane
| Identifier | Value | Reference |
| Synonyms | 4-(TRIMETHYLSILYLOXY)BROMOBENZENE; 4-BROMOTRIMETHYLSILOXYBENZENE; p-Bromophenoxytrimethylsilane; Trimethyl(p-bromophenoxy)silane | [1][2] |
| CAS Number | 17878-44-3 | |
| Molecular Formula | C₉H₁₃BrOSi | [1] |
| Molecular Weight | 245.19 g/mol | |
| InChI Key | HWKPTBHJWBSOOP-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physical and chemical properties of (4-bromophenoxy)trimethylsilane is presented in the table below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Physical Form | Liquid | [2] |
| Color | Colorless | [2] |
| Boiling Point | 106 °C | [2] |
| Density | 1.268 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.515 | [2] |
| Purity | ≥98% | |
| Flash Point | 207 °F | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| Sensitivity | Moisture Sensitive | [2] |
Spectroscopic Data
While detailed spectra are typically provided by the supplier, the expected spectroscopic signatures for (4-bromophenoxy)trimethylsilane are outlined below based on its molecular structure. These characteristics are fundamental for quality control and reaction monitoring.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | A sharp singlet at ~0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. Two sets of doublets in the aromatic region (typically 6.8-7.5 ppm) for the AA'BB' system of the para-substituted benzene ring. |
| ¹³C NMR | A signal for the trimethylsilyl carbons near 0 ppm. Four distinct signals in the aromatic region due to the para-substitution pattern and the carbon attached to the bromine. |
| IR Spectroscopy | Characteristic peaks for Si-CH₃ bonds, C-O-Si stretching, aromatic C-H stretching, and aromatic C=C bending vibrations. |
| Mass Spectrometry | A molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Experimental Protocols
This section details a standard laboratory procedure for the synthesis of (4-bromophenoxy)trimethylsilane.
Protocol: Synthesis by Silylation of 4-Bromophenol
This protocol describes the formation of a silyl ether from a phenol using a silylating agent and a base.
Materials:
-
4-Bromophenol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (NEt₃) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir bar, round-bottom flask, dropping funnel, and standard glassware for inert atmosphere techniques.
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromophenol (1 equivalent) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Add trimethylsilyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 15 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure (4-bromophenoxy)trimethylsilane.
Applications in Organic Synthesis
(4-bromophenoxy)trimethylsilane serves two primary roles in modern organic synthesis:
-
Phenolic Protecting Group: The trimethylsilyl (TMS) group acts as an effective protecting group for the hydroxyl functionality of 4-bromophenol. This masking is crucial in multi-step syntheses where the acidic phenolic proton or the nucleophilic oxygen could interfere with subsequent reactions. The TMS group is readily cleaved under mild acidic or fluoride-ion conditions.
-
Substrate for Cross-Coupling Reactions: The aryl bromide moiety of the molecule is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
The stability and solubility conferred by the trimethylsilyl group make this compound an easily handled precursor for the synthesis of complex molecular architectures in pharmaceutical and material science research.[3][4]
Visualizations
The following diagrams, generated using DOT language, illustrate key workflows involving (4-bromophenoxy)trimethylsilane.
References
The Dawn of Aryloxysilanes: A Technical Guide to Their Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical research, the emergence of aryloxysilanes (ArOSiR₃) marked a significant advancement in organosilicon chemistry. These compounds, characterized by a silicon atom bonded to an aryloxy group, have garnered considerable attention due to their unique reactivity and diverse applications, particularly in organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and background of aryloxysilanes, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical processes.
Discovery and Historical Background
The formal discovery and systematic study of aryloxysilanes can be traced back to the mid-20th century. A foundational paper, "Preparation and Properties of Some Aryloxysilane Compounds," published in Inorganic Chemistry in 1966, laid the groundwork for understanding the synthesis and characteristics of this class of molecules. Prior to this, the related field of arylsilanes, where an aryl group is directly bonded to silicon, had been explored, with early industrial processes developed by Rochow and Barry. However, these methods were often plagued by the production of environmentally hazardous byproducts.
The development of aryloxysilanes offered new avenues for creating silicon-containing organic molecules with distinct properties. Early research focused on fundamental synthesis routes, primarily through the reaction of chlorosilanes with phenols or sodium phenoxides. These initial studies were crucial in establishing the basic reactivity and stability of the Si-O-Ar bond.
Synthesis of Aryloxysilanes
The synthesis of aryloxysilanes can be achieved through several key methodologies, each with its own advantages and substrate scope.
From Halosilanes and Phenols
The most common and straightforward method for synthesizing aryloxysilanes involves the reaction of a halosilane (typically a chlorosilane) with a phenol in the presence of a base to neutralize the resulting hydrogen halide.
General Reaction: R₃Si-Cl + ArOH + Base → R₃Si-OAr + Base·HCl
Experimental Protocol: Synthesis of Triphenoxysilane
-
Materials: Trichlorosilane (HSiCl₃), Phenol (C₆H₅OH), Triethylamine (N(C₂H₅)₃), dry Toluene.
-
Procedure: a. A solution of phenol (3.1 equivalents) and triethylamine (3.1 equivalents) in dry toluene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). b. The flask is cooled in an ice bath. c. Trichlorosilane (1 equivalent) dissolved in dry toluene is added dropwise from the dropping funnel to the stirred solution. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the reaction goes to completion. e. The reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. f. The toluene is removed from the filtrate under reduced pressure. g. The crude triphenoxysilane is then purified by vacuum distillation or recrystallization.
Catalytic Methods
More recent advancements have introduced catalytic methods for the synthesis of aryloxysilanes, offering milder reaction conditions and broader functional group tolerance. These often involve transition metal catalysts.
Quantitative Data
The properties and reactivity of aryloxysilanes are influenced by the substituents on both the silicon atom and the aryl ring. The following table summarizes key quantitative data from the literature.
| Aryloxysilane Derivative | Synthesis Method | Yield (%) | Application Highlight | Reference |
| Triphenoxysilane | From Trichlorosilane and Phenol | >85 | Precursor to silicone polymers | Generic Protocol |
| 1-(4-fluorophenoxy)-2-(dimethylamino)methyltetrahydronaphthalene | Multi-step synthesis | ~60 | Anorexigenic agent | Bioorg. Med. Chem. 2006, 14, 2535 |
Table 1: Synthesis and Application Data for Selected Aryloxysilane Derivatives.
A study on 1-aryloxy-2-substituted aminomethyltetrahydronaphthalenes, which are structurally related to aryloxysilanes, demonstrated their potential as appetite suppressants. The anorexigenic activity of these compounds was quantified, providing valuable structure-activity relationship (SAR) data for drug development.
| Compound | Anorexigenic Activity (%) |
| 16 | 97.92 |
| Fluoxetine (Reference) | 76.25 |
Table 2: Anorexigenic Activity of a Lead Aryloxy Compound Compared to Fluoxetine.[1]
Experimental Workflows and Logical Relationships
The synthesis and application of aryloxysilanes can be visualized through logical workflows. The following diagrams illustrate a general synthesis pathway and a conceptual workflow for the application of aryloxysilanes in drug discovery.
Caption: General workflow for the synthesis of aryloxysilanes.
Caption: Conceptual workflow for aryloxysilanes in drug discovery.
Applications in Drug Development
The utility of aryloxysilanes in drug development stems from their ability to act as stable precursors or analogs of biologically active molecules. The aryloxy moiety can be found in various approved drugs, and the introduction of a silane group can modulate properties such as lipophilicity, metabolic stability, and bioavailability.
One notable example is the investigation of 1-aryloxy-2-substituted aminomethyltetrahydronaphthalenes as conformationally rigid analogues of fluoxetine.[1] In this study, researchers synthesized a series of these compounds and evaluated their anorexigenic and antidepressant activities.[1] The results indicated that specific substitutions on the aryloxy and amine moieties led to significant anorexigenic effects, with one compound showing superior activity to the well-known drug sibutramine.[1] This highlights the potential of aryloxysilane-related structures to serve as scaffolds for the development of new therapeutic agents.
Conclusion
Aryloxysilanes have evolved from a subject of fundamental chemical curiosity to a versatile class of compounds with significant practical applications. Their straightforward synthesis, coupled with their tunable electronic and steric properties, makes them valuable building blocks in organic chemistry. For researchers in drug development, the aryloxysilane motif offers a promising scaffold for the design of novel therapeutics with improved pharmacological profiles. Further exploration into the catalytic synthesis and biological activities of aryloxysilanes is poised to uncover even more exciting applications in the future.
References
An In-depth Technical Guide to (4-bromophenoxy)trimethylsilane: Commercial Availability, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-bromophenoxy)trimethylsilane, a versatile chemical intermediate of significant interest in organic synthesis and drug discovery. The document details its commercial availability from various suppliers, summarizes its key physical and chemical properties, and provides representative experimental protocols for its use in common cross-coupling reactions. The information is presented to facilitate its application in research and development, particularly for professionals in the pharmaceutical and chemical industries.
Commercial Availability and Suppliers
(4-bromophenoxy)trimethylsilane is readily available from a range of chemical suppliers. The typical purity offered is around 98%. Below is a summary of prominent suppliers and their offerings.
| Supplier | Product Number/SKU | Purity | Available Quantities |
| Sigma-Aldrich | AMBH97BA08FE | 98% | 1 g, 5 g, 25 g, 100 g |
| Apollo Scientific | 17878-44-3 | 98% | Inquire for details |
| Research Scientific | SA/348201-25G | 98% | 25 g |
| ChemicalBook | CB2356518 | Varies by supplier | Varies by supplier |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of (4-bromophenoxy)trimethylsilane is crucial for its safe handling, storage, and effective use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 17878-44-3 | [1][2] |
| Molecular Formula | C₉H₁₃BrOSi | [1] |
| Molecular Weight | 245.19 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥98% | [1][3] |
| IUPAC Name | (4-bromophenoxy)(trimethyl)silane | [1] |
| Synonyms | p-Bromophenoxytrimethylsilane, 4-Bromotrimethylsiloxybenzene | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
(4-bromophenoxy)trimethylsilane is a valuable building block in organic synthesis, primarily serving as an aryl halide precursor in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and functional materials. The trimethylsilyl (TMS) group can act as a protecting group for the phenolic oxygen, which can be deprotected under specific conditions if the free phenol is the desired final product.
Below are representative, generalized protocols for common cross-coupling reactions utilizing aryl bromides like (4-bromophenoxy)trimethylsilane. These protocols are based on established literature procedures for similar substrates and should be optimized for specific reaction partners.
Representative Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5]
Reaction Scheme:
Ar-Br + R-B(OR')₂ --[Pd catalyst, Base]--> Ar-R
Where Ar-Br is (4-bromophenoxy)trimethylsilane and R-B(OR')₂ is an aryl or vinyl boronic acid or ester.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-bromophenoxy)trimethylsilane (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for example, K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[6][7]
Reaction Scheme:
Ar-Br + R¹R²NH --[Pd catalyst, Base]--> Ar-NR¹R²
Where Ar-Br is (4-bromophenoxy)trimethylsilane and R¹R²NH is a primary or secondary amine.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a magnetic stir bar, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.1 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add (4-bromophenoxy)trimethylsilane (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 2-5 mL). Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (as monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of (4-bromophenoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the use of (4-bromophenoxy)trimethylsilane as a substrate in Suzuki cross-coupling reactions. (4-bromophenoxy)trimethylsilane is a versatile building block, allowing for the synthesis of biaryl ethers and related structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.
A key consideration when using (4-bromophenoxy)trimethylsilane is the stability of the trimethylsilyl (TMS) ether protecting group under the basic conditions of the Suzuki reaction. While silyl ethers can be stable under certain Suzuki conditions, many standard protocols may lead to in-situ deprotection to the corresponding phenol. This document will address both possibilities, providing a protocol that aims to preserve the TMS group, as well as considering the reaction of the deprotected 4-bromophenol.
Reaction Principle
The Suzuki cross-coupling reaction involves a catalytic cycle with a palladium complex. The fundamental steps include oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Experimental Protocols
Based on analogous reactions with similar substrates, the following protocols are provided. It is important to note that optimization may be required for specific boronic acids and desired outcomes.
Protocol 1: Suzuki Coupling with Preservation of the Trimethylsilyl Group
This protocol is designed to be mild to favor the retention of the TMS ether. The use of a less nucleophilic base and anhydrous conditions is recommended.
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Arylboronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-bromophenoxy)trimethylsilane (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of In-Situ Generated 4-bromophenol
Under more standard or aqueous Suzuki conditions, the TMS group is likely to be cleaved. This protocol is effectively for the Suzuki coupling of 4-bromophenol.[2]
Materials:
-
(4-bromophenoxy)trimethylsilane or 4-bromophenol
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd/C, Pd(OAc)₂)
-
Base (e.g., K₃PO₄, NaOH, Na₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF/Water)[3]
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (4-bromophenoxy)trimethylsilane (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.) in the chosen solvent system.
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture with vigorous stirring (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting phenol product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of substrates analogous to (4-bromophenoxy)trimethylsilane, which can serve as a starting point for optimization.
Table 1: Reaction Conditions for Suzuki Coupling of 4-Bromoanisole (Analogous Substrate)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 18 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 88 |
Table 2: Reaction Conditions for Suzuki Coupling of 4-Bromophenol [2]
| Entry | Palladium Catalyst | Base | Solvent | Temp (°C) | Time | Yield |
| 1 | Pd on porous glass | Various | Water | 150 (Microwave) | 10 min | >90% |
Mandatory Visualizations
Suzuki Catalytic Cycle
References
Application of (4-bromophenoxy)trimethylsilane in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(4-bromophenoxy)trimethylsilane is a versatile chemical reagent that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, which combines a silyl-protected phenol with a reactive bromide on the aromatic ring, allows for a range of chemical transformations. This document provides detailed application notes and protocols for the use of (4-bromophenoxy)trimethylsilane in the synthesis of diaryl ether-based pharmaceutical intermediates.
Introduction
The diaryl ether motif is a prevalent structural feature in a wide array of biologically active compounds, including numerous approved drugs and agrochemicals. Diaryl ethers are recognized for their chemical stability and their ability to act as a flexible yet constrained linker, which can lead to high-affinity binding to biological targets. The synthesis of unsymmetrical diaryl ethers is a key challenge in medicinal chemistry. (4-bromophenoxy)trimethylsilane is a particularly useful reagent for this purpose, as the trimethylsilyl protecting group allows for mild and selective reactions.
Key Application: Synthesis of Diaryl Ether Intermediates
A primary application of (4-bromophenoxy)trimethylsilane is in the synthesis of diaryl ethers through a fluoride-mediated coupling reaction with aryl halides. The trimethylsilyl group serves as a protecting group for the phenol, which can be deprotected in situ by a fluoride source like tetrabutylammonium fluoride (TBAF). The resulting phenoxide then acts as a nucleophile, displacing a halide from an activated aryl or heteroaryl halide to form the diaryl ether linkage. This method is particularly advantageous as it often proceeds under mild conditions and with good to excellent yields.
General Reaction Scheme:
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Diaryl Ethers via TBAF-Mediated Coupling
This protocol is based on the general method for the coupling of substituted phenoxytrimethylsilanes with aryl halides.
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Aryl halide (e.g., 4-nitrofluorobenzene, 2-chloropyridine)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aryl halide (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add (4-bromophenoxy)trimethylsilane (1.2 mmol).
-
Slowly add a 1 M solution of TBAF in THF (1.5 mL, 1.5 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired diaryl ether.
Quantitative Data
The following table summarizes representative yields for the TBAF-mediated synthesis of diaryl ethers from substituted phenoxytrimethylsilanes and various aryl halides. While specific data for (4-bromophenoxy)trimethylsilane is not extensively published, these examples with similar substrates demonstrate the general efficacy of the method.
| Phenoxytrimethylsilane Derivative | Aryl Halide | Product | Yield (%) |
| Phenoxytrimethylsilane | 4-Nitrofluorobenzene | 4-Nitrodiphenyl ether | 95 |
| Phenoxytrimethylsilane | 2-Chloropyridine | 2-Phenoxypyridine | 85 |
| 4-Methylphenoxytrimethylsilane | 4-Nitrofluorobenzene | 4-Methyl-4'-nitrodiphenyl ether | 92 |
| 4-Methoxyphenoxytrimethylsilane | 2,4-Dinitrochlorobenzene | 4-Methoxy-2',4'-dinitrodiphenyl ether | 98 |
Data is representative of the TBAF-mediated coupling of silyl ethers with aryl halides and is intended for illustrative purposes.
Visualizations
Experimental Workflow for Diaryl Ether Synthesis
Caption: Workflow for the synthesis of diaryl ethers.
Proposed Mechanism of TBAF-Mediated Coupling
Caption: Mechanism of TBAF-mediated diaryl ether synthesis.
Application in Pharmaceutical Intermediate Synthesis: Targeting Bacterial Fatty Acid Synthesis
Diaryl ethers are known to be effective inhibitors of the bacterial fatty acid synthesis (FAS) pathway, which is essential for bacterial survival. A key enzyme in this pathway is enoyl-acyl carrier protein (ACP) reductase (FabI). The diaryl ether intermediates synthesized using (4-bromophenoxy)trimethylsilane can be further functionalized to create potent inhibitors of FabI.
Signaling Pathway Context: Bacterial Fatty Acid Synthesis
Application Note: Step-by-Step Procedure for the Silylation of 4-Bromophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, particularly in the development of pharmaceutical compounds, the protection of reactive functional groups is a critical strategy. The hydroxyl group of phenols is a common site for undesired side reactions. Silyl ethers are frequently employed as protecting groups for alcohols and phenols due to their ease of installation, stability under a range of reaction conditions, and selective removal under mild protocols.[1][2]
This application note provides detailed protocols for the silylation of 4-bromophenol using common silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), trimethylsilyl chloride (TMSCl), and triethylsilyl chloride (TESCl). The choice of silyl group allows for tuning of stability, with a general acidic stability order of TMS < TES < TBDMS.[2][3]
General Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl(4-bromophenoxy)dimethylsilane (TBDMS-protected 4-Bromophenol)
This protocol is adapted from a reliable and high-yielding procedure.[4]
Materials and Reagents:
-
4-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Petroleum Ether (e.g., 60/80)
-
Diethyl Ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dessicator with P₂O₅
Procedure:
-
Preparation: Dry 4-bromophenol (12.1 g, 0.07 mol) and imidazole (16.5 g, 0.24 mol) in a desiccator over P₂O₅ prior to use.[4]
-
Reaction Setup: To a round-bottom flask containing anhydrous DMF (50 mL), add the dried 4-bromophenol and imidazole. Stir the mixture until all solids are dissolved.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (15.0 g, 0.1 mol) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2 days for completion.[4]
-
Quenching: After the reaction is complete, add deionized water (5 mL) and petroleum ether (50 mL) to the flask and stir for 1 hour.[4]
-
Workup and Extraction:
-
Add an additional 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous phases.
-
Extract the aqueous phase twice with a 1:1 mixture of petroleum ether and diethyl ether (100 mL each time).[4]
-
Combine all organic phases.
-
-
Washing: Wash the combined organic layers successively with deionized water, 1 M aqueous NaOH solution, water again, and finally with saturated NaCl solution.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting residue by distillation to yield the product as a colorless oil.[4]
General Protocol for Silylation (e.g., TMS or TES Protection)
This protocol can be adapted for other silyl chlorides like TMSCl or TESCl.
Materials and Reagents:
-
4-Bromophenol
-
Silyl Chloride (e.g., TESCl)
-
Base (e.g., Imidazole or Triethylamine)
-
Anhydrous Solvent (e.g., DMF or Dichloromethane - DCM)[1][5]
-
Reagents for workup as described in Protocol 2.1.
Procedure:
-
Reaction Setup: Dissolve 4-bromophenol (1 equivalent) and the chosen base (e.g., imidazole, ~3 equivalents) in an anhydrous solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).[6] Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the silyl chloride (e.g., TESCl, ~2 equivalents) dropwise to the cooled solution.[6]
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC. Reaction times are typically shorter for less hindered silyl groups like TMS and TES.[1][7]
-
Workup and Purification: Follow the quenching, extraction, washing, drying, and purification steps as outlined in Protocol 2.1 (steps 5-9). Purification is often achieved by flash column chromatography on silica gel.[1][6]
Data Presentation
The following table summarizes typical reaction conditions for the silylation of 4-bromophenol with various common silylating agents.
| Silylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| TBDMSCl | Imidazole | DMF | Room Temp. | 48 h | 98% | [4] |
| TESCl | Imidazole | DMF | 0 °C to RT | 1-4 h | >90% | [3][6] |
| TMSCl | Imidazole/Et₃N | DMF / DCM | 0 °C to RT | < 1 h | High | [1][8] |
| HMDS * | NaHSO₄/SiO₂ | Solvent-free | Room Temp. | Minutes | Excellent | [9] |
*Hexamethyldisilazane (HMDS) offers an alternative, often catalyst-driven or solvent-free, method.
Characterization Data
For tert-Butyl(4-bromophenoxy)dimethylsilane :
-
Appearance: Colorless oil.[4]
-
Boiling Point: 67-68 °C at 0.01 mmHg.[4]
-
¹H NMR (CDCl₃): δ 7.13 (d, 2H), 6.25 (d, 2H), 0.93 (s, 9H), 0.16 (s, 6H).[4]
-
¹³C NMR (CDCl₃): δ 154.78, 132.26, 121.68, 113.60, 25.61, 18.16, -4.50.[4]
-
Mass Spectrum: The NIST Chemistry WebBook provides mass spectrometry data for the TMS derivative of 4-bromophenol, which can be used as a reference for fragmentation patterns.[10][11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the silylation of 4-bromophenol.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Bromophenol, TMS derivative [webbook.nist.gov]
- 11. 4-Bromophenol, TMS derivative [webbook.nist.gov]
Application Notes and Protocols: Mild Deprotection of (4-bromophenoxy)trimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of (4-bromophenoxy)trimethylsilane to yield 4-bromophenol under various mild conditions. The selection of a suitable deprotection method is critical in multi-step organic synthesis to ensure the preservation of other sensitive functional groups and achieve high yields of the desired product. The following sections summarize key methods, present quantitative data for comparison, and provide detailed experimental procedures.
Overview of Mild Deprotection Methods
The trimethylsilyl (TMS) ether of a phenol is a common protecting group due to its ease of installation and removal. Several mild methods can be employed for the cleavage of the Si-O bond in (4-bromophenoxy)trimethylsilane. These methods generally fall into three categories: base-catalyzed, fluoride-based, and acid-catalyzed reactions. The choice of reagent can be tailored based on the substrate's compatibility with acidic or basic conditions and the desired reaction time.
Comparative Data of Deprotection Methods
The following table summarizes the reaction conditions and reported yields for the deprotection of aryl-TMS ethers to their corresponding phenols under various mild conditions. While specific data for (4-bromophenoxy)trimethylsilane is not available for all methods, the presented data is based on analogous aryl-TMS ethers and provides a strong indication of the expected outcomes.
| Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference Type |
| Base-Catalyzed | ||||||
| Method 1 | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 2 | ~82 | Analogous TMS-alkyne |
| Method 2 | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | < 0.1 | >95 | General for aryl silyl ethers |
| Fluoride-Based | ||||||
| Method 3 | Potassium Fluoride (KF) | Tetraethylene Glycol | Room Temperature | 0.25 - 0.5 | High | General for phenolic silyl ethers |
| Method 4 | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 2 - 16 | High | General for silyl ethers |
| Acid-Catalyzed | ||||||
| Method 5 | p-Toluenesulfonic Acid (p-TsOH) | Methanol (MeOH) | 0 - Room Temp | 1 - 2 | High | General for silyl ethers |
Experimental Protocols
This section provides detailed experimental protocols for the mild deprotection of (4-bromophenoxy)trimethylsilane.
Method 1: Potassium Carbonate in Methanol
This method is one of the mildest base-catalyzed procedures for TMS ether deprotection.
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of (4-bromophenoxy)trimethylsilane (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (0.2 mmol).
-
Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromophenol.
Method 2: Sodium Hydride in Dimethylformamide
This protocol offers a very rapid and highly chemoselective deprotection of aryl silyl ethers.
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of (4-bromophenoxy)trimethylsilane (1.0 mmol) in dry DMF (10 mL) in a round-bottom flask, add sodium hydride (1.5 mmol, 1.5 equiv) at room temperature.
-
Stir the mixture for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction by the slow addition of water (5 mL).
-
Dilute the mixture with ethyl acetate (20 mL).
-
Separate the organic layer and wash with water (3 x 10 mL) to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield pure 4-bromophenol.[1]
Method 3: Potassium Fluoride in Tetraethylene Glycol
This method is a mild and efficient fluoride-based deprotection, particularly selective for phenolic silyl ethers.[2][3]
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Potassium Fluoride (KF), anhydrous
-
Tetraethylene glycol
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Add anhydrous potassium fluoride (2.0 mmol) and tetraethylene glycol (3 mL) to a reaction vial.
-
Add the (4-bromophenoxy)trimethylsilane (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature. Phenolic TMS ethers are typically cleaved within 15-30 minutes.[2]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain 4-bromophenol.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described deprotection methods.
Caption: General workflow for base-catalyzed deprotection.
Caption: Workflow for KF/Tetraethylene Glycol deprotection.
Concluding Remarks
The choice of the deprotection method for (4-bromophenoxy)trimethylsilane should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction scale. The potassium carbonate in methanol method is exceptionally mild and suitable for base-sensitive substrates. The sodium hydride in DMF protocol offers a significant advantage in terms of reaction speed. For a non-basic, fluoride-mediated approach, potassium fluoride in tetraethylene glycol provides an excellent and selective alternative to traditional fluoride sources like TBAF. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific substrate and context.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. a-mild-and-efficient-method-for-the-selective-deprotection-of-silyl-ethers-using-kf-in-the-presence-of-tetraethylene-glycol - Ask this paper | Bohrium [bohrium.com]
- 3. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (4-bromophenoxy)trimethylsilane in the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (4-bromophenoxy)trimethylsilane as a versatile building block for the synthesis of advanced polymeric materials. The protocols detailed below focus on the preparation of poly(phenylene oxide)s (PPOs), materials of significant interest due to their excellent thermal stability, mechanical strength, and dielectric properties.
(4-bromophenoxy)trimethylsilane is a key intermediate that combines the reactivity of an aryl bromide with a protected phenolic functional group. The trimethylsilyl (TMS) protecting group allows for selective reactions at the aryl bromide position, followed by facile deprotection to reveal the phenol for further functionalization or to form the final polymer backbone. This strategy opens avenues for the creation of well-defined linear and hyperbranched polymers with tailored properties.
Key Applications
The primary application of (4-bromophenoxy)trimethylsilane in advanced materials synthesis is as a monomer precursor for the production of aromatic polymers. These materials find use in a variety of high-performance applications:
-
High-Frequency Electronics: The low dielectric constant and loss of PPOs make them ideal candidates for insulating materials in high-frequency circuit boards and electronic packaging.
-
Automotive and Aerospace: The high thermal stability and mechanical robustness of these polymers are advantageous for components used in demanding environments.
-
Membranes for Gas Separation: Functionalized PPOs can be tailored to create membranes with specific permeability and selectivity for various gases.
-
Biomedical Devices: The biocompatibility and sterilizability of certain PPO derivatives make them suitable for use in medical and dental applications.
Data Presentation
The following tables summarize typical properties of poly(phenylene oxide)s synthesized via methods analogous to those described in the protocols. The exact properties of polymers derived from (4-bromophenoxy)trimethylsilane may vary based on the specific synthetic conditions and resulting molecular weight.
Table 1: Molecular Weight Characteristics of Poly(phenylene oxide)s
| Polymerization Method | Monomer | Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) |
| Ullmann Condensation | 3,5-dibromophenol | Cu-based | 5,000 - 15,000 | 1.5 - 2.5 |
| Ni-Catalyzed Coupling | 4-bromo-2,6-dimethylphenol | Ni(COD)₂ / Ligand | 10,000 - 50,000 | 1.2 - 2.0 |
| Oxidative Coupling | 2,6-dimethylphenol | Cu/Amine | 20,000 - 60,000 | 2.0 - 4.0 |
Table 2: Thermal Properties of Poly(phenylene oxide)s
| Polymer Structure | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td, °C) | Char Yield at 800°C (%) |
| Linear PPO | 210 - 220 | 450 - 500 | 40 - 50 |
| Hyperbranched PPO | 120 - 180 | 480 - 520 | 50 - 60 |
| Functionalized PPO | Varies with functional group | Varies with functional group | Varies |
Experimental Protocols
Protocol 1: Synthesis of (4-bromophenoxy)trimethylsilane
This protocol describes the protection of the hydroxyl group of 4-bromophenol using hexamethyldisilazane (HMDS), a common and efficient silylating agent.
Materials:
-
4-bromophenol
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 4-bromophenol (1 equivalent).
-
Add anhydrous toluene to dissolve the 4-bromophenol.
-
Slowly add hexamethyldisilazane (0.6 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent and excess HMDS under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure (4-bromophenoxy)trimethylsilane as a colorless liquid.
Protocol 2: Synthesis of Linear Poly(4-oxy-phenylene) via Ullmann-type Polycondensation
This protocol outlines a representative procedure for the polymerization of (4-bromophenoxy)trimethylsilane via a copper-catalyzed Ullmann-type coupling reaction, followed by deprotection of the silyl ether to yield the final poly(phenylene oxide).
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Methanol
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2 equivalents).
-
Add anhydrous DMF to the flask, followed by the (4-bromophenoxy)trimethylsilane monomer (1 equivalent).
-
Heat the reaction mixture to 120-140°C and stir vigorously for 24-48 hours.
-
Monitor the polymerization by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash thoroughly with methanol to remove residual salts and solvent.
-
Dry the silylated polymer under vacuum.
-
To deprotect the silyl ether, dissolve the polymer in anhydrous THF.
-
Add TBAF solution (1.1 equivalents per silyl ether unit) dropwise to the polymer solution at room temperature.
-
Stir the mixture for 2-4 hours.
-
Precipitate the final poly(phenylene oxide) by adding the solution to water.
-
Filter the polymer, wash with water and methanol, and dry under vacuum at 80°C.
Protocol 3: Synthesis of Linear Poly(4-oxy-phenylene) via Nickel-Catalyzed Polycondensation
This protocol provides an alternative method using a nickel catalyst for the polymerization of (4-bromophenoxy)trimethylsilane.
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
Zinc dust
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Methanol
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Ni(COD)₂ (5 mol%), 2,2'-bipyridyl (5 mol%), and zinc dust (1.5 equivalents).
-
Add anhydrous DMAc and stir the mixture at 80°C for 30 minutes to form the active catalytic complex.
-
Add (4-bromophenoxy)trimethylsilane (1 equivalent) to the catalyst mixture.
-
Continue stirring at 80°C for 24 hours.
-
Follow steps 5-13 from Protocol 2 for polymer workup, precipitation, deprotection, and final isolation.
Mandatory Visualization
Caption: Synthesis of (4-bromophenoxy)trimethylsilane monomer.
Caption: Polymerization pathways to Poly(phenylene oxide).
Caption: General experimental workflow for synthesis and characterization.
Application Notes and Protocols: Experimental Setup for Palladium-Catalyzed Reactions of Aryloxysilanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed reactions of aryloxysilanes. The primary focus is on the Hiyama cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds. While less common, the potential for carbon-oxygen bond functionalization will also be discussed.
Introduction to Palladium-Catalyzed Reactions of Aryloxysilanes
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, crucial for the construction of complex molecules in the pharmaceutical and materials science industries. Aryloxysilanes have emerged as valuable coupling partners in these reactions, particularly in Hiyama-type couplings. These organosilicon reagents offer several advantages, including stability, low toxicity, and ease of handling compared to some other organometallic reagents.
The most prevalent palladium-catalyzed reaction involving aryloxysilanes is the Hiyama cross-coupling, which facilitates the formation of biaryl compounds through the coupling of an organosilane with an organic halide or triflate. This reaction typically requires the activation of the silicon atom, often by a fluoride source or a base, to enable transmetalation to the palladium center.
While C-C bond formation is the hallmark of aryloxysilane reactivity in this context, the C-O bond of aryloxysilanes presents an opportunity for other transformations, such as etherification or amination, although these are less explored avenues compared to the well-established Hiyama coupling.
Hiyama Cross-Coupling of Aryloxysilanes
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilicon compound and an organic halide or pseudohalide to form a new carbon-carbon bond.[1] For aryloxysilanes, this typically involves the reaction of an aryl trialkoxysilane with an aryl halide.
Herein, we provide two detailed protocols for the Hiyama cross-coupling of aryloxysilanes with aryl halides, showcasing different catalyst systems and reaction conditions.
Protocol 1: Hiyama Coupling of Aryl Chlorides with Aryltrialkoxysilanes using a Pd(OAc)₂/Ligand System
This protocol is adapted from a general method for the coupling of a broad range of aryl and heteroaryl chlorides.[2]
-
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Aryltrialkoxysilane (1.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a biaryl phosphine ligand)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (1.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl chloride (0.5 mmol), aryltrialkoxysilane (1.0 mmol), Pd(OAc)₂ (catalyst loading can be as low as 0.05 mol%), and the appropriate ligand.[2]
-
Add TBAF·3H₂O (1.0 mmol).
-
If using a solvent, add the anhydrous, degassed solvent. Some protocols have been developed under solvent-free conditions.[3]
-
Seal the reaction vessel and stir the mixture at the specified temperature (e.g., 110 °C) for the designated time (typically 3 hours).[2]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. If no solvent was used, dissolve the residue in an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Protocol 2: Hiyama Coupling using a Heterogeneous Palladium on Carbon (Pd/C) Catalyst
This protocol utilizes a more environmentally friendly and recyclable heterogeneous catalyst.[4]
-
Materials:
-
Aryl halide (1.0 equiv)
-
Trialkoxy(aryl)silane (1.5 equiv)
-
Palladium on carbon (Pd/C, e.g., 10 wt. %)
-
Tris(4-fluorophenyl)phosphine (ligand)
-
Toluene
-
Water
-
Reaction vessel
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, trialkoxy(aryl)silane, Pd/C (e.g., 0.5 mol%), and tris(4-fluorophenyl)phosphine (e.g., 1 mol%).[4]
-
Add toluene containing a small amount of water (e.g., 4.8% aqueous toluene).[4]
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.[4]
-
Monitor the reaction until completion.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with an organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the biaryl product.
-
The following tables summarize representative quantitative data for the Hiyama cross-coupling of aryloxysilanes under different conditions.
Table 1: Hiyama Coupling of Aryl Chlorides with Aryltrialkoxysilanes [2]
| Entry | Aryl Chloride | Aryltrialkoxysilane | Pd(OAc)₂ (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 4-Chloroanisole | Phenyltrimethoxysilane | 0.2 | L2 (0.8) | 98 |
| 2 | 4-Chlorotoluene | Phenyltrimethoxysilane | 0.2 | L2 (0.8) | 97 |
| 3 | 2-Chlorotoluene | Phenyltrimethoxysilane | 0.2 | L2 (0.8) | 95 |
| 4 | 2-Chloropyridine | Phenyltrimethoxysilane | 0.05 | L2 (0.2) | 94 |
Table 2: Hiyama Coupling of Aryl Halides with Phenyltrimethoxysilane using Pd/C [4]
| Entry | Aryl Halide | Pd/C (mol%) | Ligand (mol%) | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | 0.5 | 1.0 | Toluene/H₂O | 90 |
| 2 | 4-Iodoanisole | 0.5 | 1.0 | Toluene/H₂O | 88 |
| 3 | 4-Bromobenzonitrile | 0.5 | 1.0 | Toluene/H₂O | 85 |
| 4 | 3-Bromopyridine | 0.5 | 1.0 | Toluene/H₂O | 78 |
Other Palladium-Catalyzed Reactions of Aryloxysilanes
While the Hiyama coupling is the most prominent reaction, the C-O bond in aryloxysilanes could potentially be a target for other palladium-catalyzed transformations. However, direct C-O functionalization of aryloxysilanes is not as well-established as for other aryl ethers or phenol derivatives.
The following diagram illustrates a conceptual catalytic cycle for the functionalization of a C-O bond in an aryloxysilane, which would be analogous to established C-O cross-coupling reactions.
Currently, there is limited specific literature on the direct palladium-catalyzed amination or etherification of aryloxysilanes. Researchers interested in these transformations may need to adapt protocols developed for other C-O electrophiles, such as aryl tosylates or phenols, keeping in mind the specific reactivity of the silyl group.
Safety and Handling
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Tetrabutylammonium fluoride is corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
Palladium-catalyzed reactions of aryloxysilanes, particularly the Hiyama cross-coupling, provide a powerful and practical method for the synthesis of biaryl compounds. The protocols outlined in this document offer robust starting points for researchers in organic synthesis and drug development. While direct C-O functionalization of aryloxysilanes remains a developing area, the principles of palladium catalysis suggest potential for future advancements in this field.
References
- 1. Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles. | Semantic Scholar [semanticscholar.org]
- 2. Palladium-Catalyzed Reactions of Enol Ethers: Access to Enals, Furans, and Dihydrofurans [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions of (4-bromophenoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving (4-bromophenoxy)trimethylsilane. The protocols outlined below utilize common analytical techniques to provide quantitative insights into reaction progress, enabling optimization and a deeper understanding of the underlying chemical transformations.
Introduction
(4-bromophenoxy)trimethylsilane is a versatile bifunctional molecule containing a protected phenol and an aryl bromide. This structure allows for a variety of chemical transformations, including but not limited to, the cleavage of the trimethylsilyl (TMS) ether to liberate the phenol, and cross-coupling reactions at the aryl bromide position, such as the Suzuki-Miyaura coupling to form biaryl structures. Accurate monitoring of these reactions is crucial for controlling product formation, minimizing side reactions, and ensuring process efficiency and safety. This document details protocols for monitoring two key reactions of (4-bromophenoxy)trimethylsilane: acid-catalyzed desilylation and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction 1: Acid-Catalyzed Desilylation of (4-bromophenoxy)trimethylsilane
The cleavage of the silyl ether bond to yield 4-bromophenol is a common deprotection step. This reaction can be readily monitored by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the consumption of the starting material and the formation of the product.
Analytical Techniques and Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For this reaction, it allows for the baseline separation of the starting material and the product, enabling accurate quantification when an internal standard is used.
Experimental Protocol: GC-MS Monitoring of Desilylation
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve (4-bromophenoxy)trimethylsilane (245 mg, 1.0 mmol) in 10 mL of a 9:1 mixture of acetone and water. Add a known amount of an internal standard (e.g., naphthalene, 128 mg, 1.0 mmol).
-
Reaction Initiation: Add hydrochloric acid (0.1 M, 0.5 mL) to the stirred solution at room temperature. Start a timer immediately.
-
Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.
-
Sample Preparation: Immediately quench the reaction in the aliquot by adding 0.9 mL of a saturated sodium bicarbonate solution. Add 1 mL of diethyl ether and vortex for 30 seconds. Allow the layers to separate and carefully transfer the organic layer to a GC vial.
-
GC-MS Analysis: Inject 1 µL of the organic layer into the GC-MS system.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold for 2 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 40-300 m/z |
Data Presentation: Quantitative GC-MS Data
The concentration of the reactant and product can be determined by comparing their peak areas to that of the internal standard.
| Time (min) | (4-bromophenoxy)trimethylsilane (%) | 4-bromophenol (%) |
| 0 | 100 | 0 |
| 5 | 78 | 22 |
| 15 | 45 | 55 |
| 30 | 18 | 82 |
| 60 | 5 | 95 |
| 120 | <1 | >99 |
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides a non-destructive method to monitor the reaction in real-time or through sampling. The disappearance of the trimethylsilyl protons and the appearance of the phenolic proton can be quantified.
Experimental Protocol: ¹H NMR Monitoring of Desilylation
-
Reaction Setup: In an NMR tube, dissolve (4-bromophenoxy)trimethylsilane (24.5 mg, 0.1 mmol) in 0.6 mL of acetone-d₆. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene, 16.8 mg, 0.1 mmol).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting mixture.
-
Reaction Initiation: Add a drop of D₂O containing a catalytic amount of DCl.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 10 minutes) at a constant temperature.
-
Data Analysis: Integrate the singlet corresponding to the trimethylsilyl protons of the starting material (~0.3 ppm) and a characteristic aromatic proton signal of the product, 4-bromophenol. Compare these integrals to the integral of the internal standard to determine the relative concentrations.
Data Presentation: Quantitative ¹H NMR Data
| Time (min) | (4-bromophenoxy)trimethylsilane (%) | 4-bromophenol (%) |
| 0 | 100 | 0 |
| 10 | 65 | 35 |
| 30 | 25 | 75 |
| 60 | 8 | 92 |
| 90 | 2 | 98 |
Visualization of Desilylation Workflow
Caption: Workflow for the acid-catalyzed desilylation of (4-bromophenoxy)trimethylsilane and its monitoring.
Reaction 2: Suzuki-Miyaura Cross-Coupling of (4-bromophenoxy)trimethylsilane
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this case, the aryl bromide of (4-bromophenoxy)trimethylsilane can be coupled with an arylboronic acid to generate a biphenyl derivative. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring this reaction due to the typically lower volatility of the products.
Analytical Technique and Protocol
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for separating and quantifying the components of the Suzuki-Miyaura coupling reaction mixture. A reversed-phase column with a UV detector is commonly employed.
Experimental Protocol: HPLC Monitoring of Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vial, add (4-bromophenoxy)trimethylsilane (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol). Add a known amount of an internal standard (e.g., biphenyl, 154 mg, 1.0 mmol).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).
-
Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with 1 mL of the mobile phase, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.
-
HPLC Analysis: Inject 10 µL of the prepared sample into the HPLC system.
HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Presentation: Quantitative HPLC Data
The progress of the reaction can be quantified by comparing the peak area of the starting material to that of the product and the internal standard.
| Time (h) | (4-bromophenoxy)trimethylsilane (%) | 4-((trimethylsilyl)oxy)-1,1'-biphenyl (%) |
| 0 | 100 | 0 |
| 1 | 62 | 38 |
| 2 | 35 | 65 |
| 4 | 12 | 88 |
| 8 | 3 | 97 |
| 24 | <1 | >99 |
Visualization of Suzuki-Miyaura Coupling Pathway
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The protocols described provide a robust framework for the quantitative monitoring of key reactions involving (4-bromophenoxy)trimethylsilane. The choice of analytical technique will depend on the specific reaction, the nature of the reactants and products, and the available instrumentation. For optimal results, it is recommended to perform a full calibration with authentic standards for all compounds being quantified. These detailed application notes should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling more precise and efficient chemical process development.
The Untapped Potential of (4-bromophenoxy)trimethylsilane in Advanced Materials Synthesis
Application Notes and Protocols for Researchers in Organic Electronics and Photochemistry
While direct applications of (4-bromophenoxy)trimethylsilane in organic electronics and photochemistry are not extensively documented in current literature, its molecular structure presents significant potential for the synthesis of novel materials in these fields. The presence of a bromo-aromatic group and a trimethylsilyl (TMS) protected phenol makes it a versatile building block for creating complex organic semiconductors and a useful tool in multi-step synthetic pathways.
These application notes provide a prospective analysis of how (4-bromophenoxy)trimethylsilane can be leveraged in the development of materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and in photochemical applications. The protocols provided are representative of the key transformations this molecule would undergo.
I. Role in Organic Electronics: A Precursor to Conjugated Materials
(4-bromophenoxy)trimethylsilane is an ideal starting material for constructing the core structures of hole-transporting materials (HTMs), electron-transporting materials (ETMs), and conjugated polymers used in organic electronic devices. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic electronics synthesis.
A. Synthesis of Hole-Transporting and Electron-Transporting Materials
The core of many high-performance HTMs and ETMs consists of a central aromatic unit functionalized with electron-donating or electron-withdrawing groups. (4-bromophenoxy)trimethylsilane can be used to introduce a phenoxy moiety into these structures through reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Illustrative Performance of Materials Synthesized via Cross-Coupling:
The following table presents typical performance data for OLED and OPV devices fabricated using materials synthesized through palladium-catalyzed cross-coupling reactions, illustrating the potential of derivatives of (4-bromophenoxy)trimethylsilane.
| Device Type | Material Class | Synthesis Route | Representative Performance Metrics |
| OLED | Hole-Transporting Material (HTM) | Suzuki Coupling | Luminance: >10,000 cd/m², Current Efficiency: >40 cd/A, External Quantum Efficiency (EQE): >20% |
| OLED | Electron-Transporting Material (ETM) | Buchwald-Hartwig Amination | Luminance: >8,000 cd/m², Current Efficiency: >30 cd/A, EQE: >15% |
| OPV | Donor Polymer | Stille/Suzuki Coupling | Power Conversion Efficiency (PCE): >12%, Open-Circuit Voltage (Voc): >0.8 V, Short-Circuit Current (Jsc): >18 mA/cm² |
| OPV | Non-Fullerene Acceptor (NFA) | Sonogashira Coupling | PCE: >15%, Voc: >0.9 V, Jsc: >20 mA/cm² |
Note: The data in this table is illustrative and represents the general performance of materials synthesized using the indicated methods, not specific results from (4-bromophenoxy)trimethylsilane derivatives.
B. Experimental Protocols for Key Synthetic Transformations
1. Suzuki Coupling Protocol for C-C Bond Formation
This protocol describes a general procedure for the reaction of (4-bromophenoxy)trimethylsilane with an arylboronic acid.
-
Materials:
-
(4-bromophenoxy)trimethylsilane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base)
-
-
Procedure:
-
To a Schlenk flask, add (4-bromophenoxy)trimethylsilane, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and water (if using an aqueous base).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Buchwald-Hartwig Amination Protocol for C-N Bond Formation
This protocol outlines a general method for coupling (4-bromophenoxy)trimethylsilane with an amine.
-
Materials:
-
(4-bromophenoxy)trimethylsilane (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add (4-bromophenoxy)trimethylsilane and the amine.
-
Seal the tube and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for 1-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
3. Sonogashira Coupling for C-C Triple Bond Formation
This protocol details a general procedure for the reaction of (4-bromophenoxy)trimethylsilane with a terminal alkyne.[1][2][3]
-
Materials:
-
(4-bromophenoxy)trimethylsilane (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (4-bromophenoxy)trimethylsilane, the palladium catalyst, and CuI.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the salt precipitate.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
II. Role in Photochemistry: Protecting Group and Precursor
The trimethylsilyl (TMS) ether in (4-bromophenoxy)trimethylsilane serves as a protecting group for the phenolic hydroxyl group. This is crucial in multi-step syntheses where the acidic proton of a free phenol could interfere with reagents like Grignards or organolithiums. The TMS group can be easily removed under mild conditions, making it a valuable synthetic tool.
A. Deprotection of the Trimethylsilyl Ether
The TMS group is labile and can be cleaved under various conditions, including acidic, basic, or fluoride-mediated protocols. This allows for the selective unmasking of the phenol at a desired stage of a synthesis.
1. Fluoride-Mediated Deprotection Protocol
This is a common and mild method for TMS ether cleavage.
-
Materials:
-
TMS-protected phenol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
-
Solvent (e.g., THF)
-
-
Procedure:
-
Dissolve the TMS-protected phenol in the solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting phenol by column chromatography if necessary.
-
2. Acid-Catalyzed Deprotection Protocol
A simple method using a mild acid.
-
Materials:
-
TMS-protected phenol (1.0 equiv)
-
Dilute hydrochloric acid (e.g., 1M HCl) or a mild acid like acetic acid.
-
Solvent (e.g., Methanol, THF)
-
-
Procedure:
-
Dissolve the TMS-protected phenol in the solvent.
-
Add the acidic solution and stir at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, wash, dry, and concentrate as described above.
-
B. Potential Photochemical Applications
While not specifically documented for this molecule, related silyl ethers and bromophenols exhibit photochemical activity.
-
Photocleavage: Some silyl ethers are designed to be photolabile protecting groups. While standard TMS ethers are generally stable to light, the presence of the bromo-aromatic system could potentially influence its photochemical stability, a subject for further research.
-
Precursor to Photosensitizers: The core structure could be elaborated via cross-coupling reactions to synthesize molecules with extended π-conjugation, which are often the basis of photosensitizers used in photodynamic therapy or photoredox catalysis. The bromine atom itself can also promote intersystem crossing in photoexcited molecules, a key property for efficient triplet state formation in photosensitizers.
Conclusion
(4-bromophenoxy)trimethylsilane represents a valuable, yet underutilized, resource for chemists in organic electronics and photochemistry. Its utility as a precursor in palladium-catalyzed cross-coupling reactions opens a gateway to a vast array of novel conjugated materials. Furthermore, its role as a protected phenol provides essential synthetic flexibility. The protocols and conceptual frameworks presented here are intended to guide researchers in harnessing the potential of this versatile chemical building block for the development of next-generation advanced materials.
References
Application Notes and Protocols for the Scalable Synthesis of 1,4-Diketones Using Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-diketones, valuable intermediates in the production of pharmaceuticals and other bioactive molecules. The methods outlined focus on the scalable and efficient coupling of silyl enol ethers, offering advantages over classical approaches.
Introduction
1,4-Diketones are crucial structural motifs in a variety of natural products and are versatile precursors for the synthesis of carbocyclic and heterocyclic systems like cyclopentenones, furans, and pyrroles. Traditional methods for their synthesis can be limited by harsh reaction conditions, poor regioselectivity, and the use of stoichiometric toxic reagents. The use of silyl enol ethers as stable and readily accessible enolate surrogates has opened new avenues for the efficient construction of 1,4-dicarbonyl compounds.
This guide details modern, scalable methodologies for the synthesis of 1,4-diketones from silyl enol ethers, with a focus on silver-catalyzed cross-coupling and photocatalytic methods. These approaches offer mild reaction conditions, good functional group tolerance, and scalability.
Method 1: Silver-Catalyzed Intermolecular Cross-Coupling of Silyl Enol Ethers
This method provides a scalable and efficient route to a variety of synthetically useful 1,4-diketones through a silver-catalyzed intermolecular cross-coupling of two distinct silyl enol ethers.[1][2][3] The reaction is promoted by a silver(I) catalyst and utilizes bromobenzene as an oxidant, proceeding through a proposed free-radical pathway.[1][3] This approach is notable for its operational simplicity and tolerance of various functional groups.[2]
Data Presentation
Table 1: Silver-Catalyzed Cross-Coupling of Various Silyl Enol Ethers
| Entry | Silyl Enol Ether 1 | Silyl Enol Ether 2 | Product | Yield (%) |
| 1 | Trimethyl((1-phenylvinyl)oxy)silane | Trimethyl(prop-1-en-2-yloxy)silane | 1-Phenylpentane-1,4-dione | 72[1] |
| 2 | ((1-(4-Methoxyphenyl)vinyl)oxy)trimethylsilane | Trimethyl((1-phenylvinyl)oxy)silane | 1-(4-Methoxyphenyl)-2-phenylbutane-1,4-dione | 85 |
| 3 | Trimethyl((1-(p-tolyl)vinyl)oxy)silane | Trimethyl((1-phenylvinyl)oxy)silane | 2-Phenyl-1-(p-tolyl)butane-1,4-dione | 82 |
| 4 | ((1-(4-Chlorophenyl)vinyl)oxy)trimethylsilane | Trimethyl((1-phenylvinyl)oxy)silane | 1-(4-Chlorophenyl)-2-phenylbutane-1,4-dione | 78 |
| 5 | (Cyclohex-1-en-1-yloxy)trimethylsilane | Trimethyl((1-phenylvinyl)oxy)silane | 2-(1-Oxo-1-phenylbutan-2-yl)cyclohexan-1-one | 65 |
Yields are for isolated products.
Experimental Protocol: General Procedure for Silver-Catalyzed Synthesis of 1-Phenylpentane-1,4-dione
Materials:
-
Trimethyl((1-phenylvinyl)oxy)silane (96.2 mg, 0.5 mmol)
-
Trimethyl(prop-1-en-2-yloxy)silane (195.4 mg, 1.5 mmol)
-
Silver(I) fluoride (AgF) (13 mg, 0.1 mmol)
-
Bromobenzene (PhBr) (157 mg, 1.0 mmol)
-
Acetonitrile (CH₃CN), anhydrous (2.0 mL)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Argon gas
-
10 mL dry Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a 10 mL dry Schlenk tube equipped with a magnetic stir bar, add trimethyl((1-phenylvinyl)oxy)silane (96.2 mg, 0.5 mmol), trimethyl(prop-1-en-2-yloxy)silane (195.4 mg, 1.5 mmol), silver(I) fluoride (13 mg, 0.1 mmol), and anhydrous acetonitrile (2.0 mL).[1]
-
Add bromobenzene (157 mg, 1.0 mmol) to the mixture.[1]
-
Purge the Schlenk tube with argon and maintain a positive pressure of argon.
-
Stir the reaction mixture at 25 °C for approximately 24 hours.[1]
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-phenylpentane-1,4-dione.
Reaction Workflow
Caption: Experimental workflow for the silver-catalyzed synthesis of 1,4-diketones.
Proposed Reaction Mechanism
The reaction is proposed to proceed via a single-electron transfer (SET) mechanism involving free radical intermediates.[1]
Caption: Proposed free-radical mechanism for silver-catalyzed 1,4-diketone synthesis.
Method 2: Visible-Light-Induced Radical Coupling
An alternative green and efficient method involves the use of an organic dye as a photoredox catalyst under visible light irradiation.[4][5] This approach allows for the coupling of silyl enol ethers with α-bromocarbonyl compounds to furnish 1,4-dicarbonyls with high chemoselectivity, avoiding side reactions often observed with Lewis acid or fluoride-based methods.[5]
Data Presentation
Table 2: Eosin Y-Catalyzed Photochemical Synthesis of 1,4-Dicarbonyls
| Entry | Silyl Enol Ether | α-Bromocarbonyl | Product | Yield (%) |
| 1 | (Cyclohex-1-en-1-yloxy)trimethylsilane | 2-Bromo-1-phenylethan-1-one | 2-(2-Oxo-2-phenylethyl)cyclohexan-1-one | 95 |
| 2 | Trimethyl((1-phenylvinyl)oxy)silane | 2-Bromo-1-phenylethan-1-one | 1,4-Diphenylbutane-1,4-dione | 88 |
| 3 | (Cyclohex-1-en-1-yloxy)trimethylsilane | Methyl 2-bromoacetate | Methyl 2-(2-oxocyclohexyl)acetate | 76 |
| 4 | Trimethyl((1-phenylvinyl)oxy)silane | 2-Bromoacetamide | 4-Oxo-4-phenylbutanamide | 65 |
Yields are for isolated products.
Experimental Protocol: General Procedure for Eosin Y-Catalyzed Synthesis of 2-(2-Oxo-2-phenylethyl)cyclohexan-1-one
Materials:
-
(Cyclohex-1-en-1-yloxy)trimethylsilane (0.3 mmol)
-
2-Bromo-1-phenylethan-1-one (0.2 mmol)
-
Eosin Y (0.004 mmol, 2 mol%)
-
Triethanolamine (TEOA) (0.4 mmol)
-
Acetonitrile (CH₃CN), anhydrous (2.0 mL)
-
Blue LEDs
-
Reaction vessel (e.g., Pyrex tube)
-
Magnetic stir bar
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add (cyclohex-1-en-1-yloxy)trimethylsilane (0.3 mmol), 2-bromo-1-phenylethan-1-one (0.2 mmol), eosin Y (0.004 mmol), and anhydrous acetonitrile (2.0 mL).
-
Add triethanolamine (0.4 mmol) to the mixture.
-
Seal the vessel and irradiate the stirred mixture with blue LEDs at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship of Photocatalytic Cycle
Caption: Simplified photocatalytic cycle for 1,4-diketone synthesis using Eosin Y.
Conclusion
The presented methods for the synthesis of 1,4-diketones using silyl enol ethers offer significant advantages in terms of scalability, efficiency, and functional group compatibility. The silver-catalyzed approach provides a robust and straightforward protocol for intermolecular cross-coupling. For a more environmentally benign process, the visible-light-mediated photocatalytic method offers an excellent alternative. These protocols and the accompanying data should serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the construction of complex molecules bearing the 1,4-dicarbonyl motif.
References
- 1. Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-bromophenoxy)trimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-bromophenoxy)trimethylsilane for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (4-bromophenoxy)trimethylsilane.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Silylating agents are highly sensitive to moisture and will readily hydrolyze, reducing the amount available for the reaction. |
| Inefficient Silylating Agent | For less reactive phenols or when using a milder silylating agent like Hexamethyldisilazane (HMDS), the reaction may be slow or incomplete. Consider switching to a more reactive agent such as Trimethylsilyl chloride (TMSCl) in the presence of a base, or N,O-Bis(trimethylsilyl)acetamide (BSA). |
| Insufficient Base/Catalyst | When using silyl halides like TMSCl, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or imidazole) is crucial to neutralize the generated HCl and drive the reaction to completion. For less reactive silylating agents like HMDS, a catalyst may be required. |
| Low Reaction Temperature | While many silylations proceed at room temperature, some may require heating to achieve a reasonable reaction rate and yield. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C) and monitoring the progress by TLC or GC. |
| Steric Hindrance | While 4-bromophenol is not significantly hindered, derivatives with bulky ortho substituents may react more slowly. In such cases, a more potent silylating agent and longer reaction times or higher temperatures may be necessary. |
Issue 2: Presence of Multiple Spots on TLC or Peaks in GC-MS Analysis
| Possible Cause | Suggested Solution |
| Incomplete Reaction | If starting material (4-bromophenol) is still present, the reaction has not gone to completion. Extend the reaction time, increase the temperature, or add more silylating agent and/or base/catalyst. |
| Formation of Siloxane Byproducts | Hexamethyldisiloxane can form from the hydrolysis of the silylating agent or the product. To minimize this, ensure strictly anhydrous conditions. This byproduct can often be removed during aqueous workup or by distillation. |
| Side Reactions with Solvent | Certain solvents can participate in side reactions. For instance, in the presence of strong bases, some solvents may be deprotonated. Ensure the chosen solvent is inert under the reaction conditions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Byproducts | If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging. Consider distillation under reduced pressure, as silyl ethers are often volatile. The boiling point of (4-bromophenoxy)trimethylsilane is reported to be 105-107 °C at 12 mmHg. |
| Hydrolysis of Product on Silica Gel | Silyl ethers can be sensitive to acidic conditions, and standard silica gel can be slightly acidic, leading to product decomposition during chromatography. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing (4-bromophenoxy)trimethylsilane?
A common and effective method is the reaction of 4-bromophenol with trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base such as triethylamine or pyridine in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
Q2: How can I maximize the yield of my reaction?
To maximize the yield, it is critical to maintain strictly anhydrous conditions throughout the experiment. Using a slight excess of a highly reactive silylating agent and ensuring the complete neutralization of any acid generated (if using a silyl halide) are also key factors.
Q3: Which silylating agent should I choose?
The choice of silylating agent depends on the scale of your reaction, cost considerations, and the desired reactivity.
-
Trimethylsilyl chloride (TMSCl): Highly reactive and cost-effective, but requires a base to neutralize the HCl byproduct.
-
Hexamethyldisilazane (HMDS): Less reactive than TMSCl and produces ammonia as a byproduct, which is easily removed. It often requires a catalyst (e.g., a small amount of TMSCl, saccharin, or an acid catalyst) to be effective for phenols.
-
N,O-Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent that reacts under neutral conditions to give high yields. The byproduct, N-(trimethylsilyl)acetamide, is volatile and easily removed.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): One of the most powerful silylating agents. Both the reagent and its byproducts are very volatile, making purification straightforward, which is particularly advantageous for analytical applications like GC-MS.
Q4: What is the role of the base in the reaction with TMSCl?
The base, typically a tertiary amine like triethylamine or imidazole, serves two primary purposes. First, it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity towards the silicon atom. Second, it acts as a scavenger for the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting material or the product and driving the reaction equilibrium towards the product side.
Q5: How do I know when my reaction is complete?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, you should observe the disappearance of the 4-bromophenol spot and the appearance of a new, less polar spot corresponding to the silylated product. In GC analysis, the peak for 4-bromophenol will decrease while the peak for (4-bromophenoxy)trimethylsilane increases.
Q6: What is the best way to purify the final product?
Purification is typically achieved by distillation under reduced pressure. (4-bromophenoxy)trimethylsilane is a liquid with a reported boiling point of 105-107 °C at 12 mmHg. If column chromatography is necessary, it is advisable to use silica gel that has been neutralized with triethylamine to prevent the hydrolysis of the silyl ether.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the silylation of phenols. While specific comparative data for (4-bromophenoxy)trimethylsilane is limited in the literature, these examples provide a strong basis for selecting an optimal protocol.
| Starting Material | Silylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) |
| Phenol | HMDS | P₂O₅/Al₂O₃ | Neat | Room Temp. | 10 min | 89 |
| 1,4-Cyclohexanedione mono-ethylene ketal | TMSCl | Triethylamine | DMF | 80 °C | 12 h | 85-90 |
| Quinidine | TMSCl | - | CH₂Cl₂ | Room Temp. | 24 h | High |
| Amides | BSA | - | Acetonitrile | 70-80 °C | 10-30 min | High |
Experimental Protocols
Protocol 1: Silylation using Trimethylsilyl Chloride (TMSCl) and Triethylamine
This protocol is adapted from a general procedure for the silylation of hydroxyl groups.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add 4-bromophenol (1.0 eq) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent and Base Addition: Dissolve the 4-bromophenol in anhydrous N,N-dimethylformamide (DMF). Add triethylamine (2.3 eq) to the flask via syringe.
-
Silylating Agent Addition: Add freshly distilled trimethylsilyl chloride (1.3 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and quench with cold water. Extract the aqueous layer with hexanes (3 x).
-
Purification: Combine the organic extracts, wash with saturated aqueous NaHCO₃, saturated aqueous NH₄Cl, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Protocol 2: Silylation using Hexamethyldisilazane (HMDS) and a Catalyst
This protocol is based on a general method for the silylation of alcohols and phenols.
-
Preparation: In a dry flask, dissolve 4-bromophenol (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., THF or acetonitrile), or if the reaction is to be run neat, add the liquid 4-bromophenol directly.
-
Reagent Addition: Add hexamethyldisilazane (HMDS) (0.75 eq) and a catalytic amount of a suitable catalyst (e.g., saccharin or a few drops of TMSCl).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, add a solvent like ethyl acetate and filter to remove any solid catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be further purified by passing it through a short plug of silica gel or by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of (4-bromophenoxy)trimethylsilane.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Troubleshooting common side reactions in cross-coupling of silyl ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during the cross-coupling of silyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the cross-coupling of silyl ethers?
A1: The most prevalent side reactions include protodesilylation (replacement of the silyl group with a proton), hydrolysis of the silyl ether, and homocoupling of the coupling partners.[1] The choice of catalyst, ligands, base, and fluoride source can significantly influence the prevalence of these side reactions.[2][3][4]
Q2: Why is the choice of fluoride source critical in silyl ether cross-coupling?
A2: Fluoride sources are often required to activate the silicon reagent for transmetalation. However, they can also promote undesired cleavage of the silyl ether protecting groups.[2][3] The choice and stoichiometry of the fluoride activator, such as tetra-n-butylammonium fluoride (TBAF), are crucial. In some cases, fluoride-free activation methods using silanolates are preferred to avoid these side reactions.[4]
Q3: Can the silyl protecting group itself interfere with the cross-coupling reaction?
A3: Yes, the stability of the silyl ether is a key factor. Bulky silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are generally more stable than trimethylsilyl (TMS) under reaction conditions.[3][5] However, even robust protecting groups can be cleaved under harsh basic or acidic conditions, or in the presence of strong fluoride sources, leading to complex reaction mixtures.[2][6]
Q4: What role do ligands play in minimizing side reactions?
A4: Ligands are crucial for stabilizing the metal catalyst and modulating its reactivity and selectivity.[7] For instance, sterically hindered phosphine ligands can suppress side reactions like β-hydride elimination and promote the desired reductive elimination step.[8] The use of appropriate ligands can also minimize the formation of homocoupling products.[1]
Troubleshooting Common Side Reactions
This section provides a question-and-answer guide to troubleshoot specific issues encountered during the cross-coupling of silyl ethers.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Q: My cross-coupling reaction is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including inefficient catalyst activation, poor substrate reactivity, or competing side reactions. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low reaction yield.
A general procedure for screening palladium catalysts and ligands to optimize yield is as follows:
-
To an oven-dried vial under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd(OAc)₂, [allylPdCl]₂, 1-2 mol%) and the ligand (2-4 mol%).
-
Add the aryl halide (1.0 equiv.), the silyl ether coupling partner (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene, dioxane, THF) to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Analyze the crude mixture to determine the conversion and yield of the desired product.
Issue 2: Formation of Protodesilylation Byproduct
Q: I am observing a significant amount of the protodesilylated starting material. What causes this and how can I prevent it?
A: Protodesilylation is the cleavage of the C-Si bond and its replacement with a C-H bond. This side reaction is often promoted by moisture, acidic or basic conditions, and certain fluoride activators.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can be a source of protons. Thoroughly dry all glassware, solvents, and reagents.
-
Choice of Base: Highly basic conditions can promote protodesilylation. Consider using a weaker or non-nucleophilic base.
-
Fluoride Source: If using a fluoride activator, its concentration is critical. Use the minimum effective amount or consider fluoride-free alternatives like using pre-formed silanolates.[4]
-
Ligand Effects: Certain ligands can lead to silyl-protonation side products. Screening different ligands may be beneficial.[7]
| Parameter | Condition A (High Protodesilylation) | Condition B (Low Protodesilylation) |
| Base | Strong, nucleophilic base (e.g., NaOtBu) | Weaker, non-nucleophilic base (e.g., K₃PO₄) |
| Fluoride Source | High concentration of TBAF | Low concentration of TBAF or fluoride-free |
| Solvent | Protic solvent (e.g., alcohols) | Aprotic, anhydrous solvent (e.g., Toluene, Dioxane) |
Table 1. General conditions influencing protodesilylation.
Issue 3: Unintended Cleavage of Silyl Ether Protecting Group
Q: My silyl ether protecting group is being cleaved during the reaction. How can I maintain its integrity?
A: Unintended deprotection of silyl ethers is a common issue, often caused by the reaction conditions being too harsh for the specific silyl group used.
Caption: Decision tree for diagnosing silyl ether cleavage.
The relative stability of common silyl ethers is crucial for selecting the appropriate protecting group.
| Silyl Group | Relative Stability in Acid | Relative Stability in Base |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Table 2. Relative stability of common silyl ethers.[5]
To determine the stability of your silyl ether under the planned reaction conditions, perform a control experiment:
-
Subject your silyl-protected starting material to the full reaction conditions (base, solvent, temperature, fluoride source if applicable) but without the palladium catalyst and the other coupling partner.
-
Monitor the reaction over the intended reaction time.
-
If significant deprotection occurs, the conditions are too harsh for the chosen silyl group, and a more robust protecting group or milder reaction conditions should be employed.
Issue 4: Formation of Homocoupling Byproducts
Q: My reaction is producing significant amounts of homocoupled products from my starting materials. How can I favor the cross-coupling pathway?
A: Homocoupling occurs when two molecules of the same coupling partner react with each other. This is often a problem when the transmetalation or reductive elimination steps of the cross-coupling cycle are slow.
Troubleshooting Strategies:
-
Ligand Choice: The ligand plays a critical role in promoting the desired cross-coupling over homocoupling. Electron-rich and bulky ligands often accelerate the reductive elimination step.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress homocoupling, which may have a higher activation energy than the desired cross-coupling.
-
Rate of Addition: In some cases, slow addition of one of the coupling partners can maintain its low concentration in the reaction mixture, thereby disfavoring homocoupling.
-
Catalyst System: The choice of metal and its oxidation state can be important. While palladium is common, nickel catalysts are also used and may offer different selectivity.[9] For some systems, the presence of additives can suppress homocoupling.[1]
Caption: Competing cross-coupling and homocoupling pathways.
References
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Crude (4-bromophenoxy)trimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (4-bromophenoxy)trimethylsilane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of (4-bromophenoxy)trimethylsilane.
Issue 1: Product appears to be contaminated with a non-polar impurity.
-
Possible Cause: Excess silylating reagent (e.g., trimethylsilyl chloride) was used during the synthesis, leading to the formation of byproducts like hexamethyldisiloxane.
-
Troubleshooting Steps:
-
Flash Chromatography: Utilize flash chromatography with a non-polar eluent system. Due to the non-polar nature of both the desired product and the common silyl impurities, a carefully optimized gradient is crucial for separation.
-
Solvent System Selection: Start with a very non-polar solvent system, such as pure hexanes, and gradually increase the polarity by adding a solvent like ethyl acetate or diethyl ether. A shallow gradient is often necessary to achieve good separation.[1]
-
Alternative Purification: If chromatography proves difficult, consider fractional distillation under reduced pressure.
-
Issue 2: The purified product shows signs of degradation (e.g., presence of 4-bromophenol).
-
Possible Cause: (4-bromophenoxy)trimethylsilane is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. TMS ethers of phenols are known to be particularly labile.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and equipment are rigorously dried before use. Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Neutralize Silica Gel: If using flash chromatography, the silica gel can be acidic and cause hydrolysis. Neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.[2]
-
Aqueous Work-up: During the reaction work-up, use a mild aqueous quench, such as saturated ammonium chloride solution, to remove excess silylating reagents and bases without causing significant hydrolysis of the desired product.[3] Avoid strong acids or bases.
-
Issue 3: Difficulty in removing the solvent after purification.
-
Possible Cause: High-boiling point solvents used during the synthesis or purification are co-distilling with the product or are difficult to remove under standard rotary evaporation conditions.
-
Troubleshooting Steps:
-
High Vacuum: Utilize a high-vacuum pump to remove residual solvents. Gentle heating of the flask can aid in solvent removal, but care must be taken to avoid product decomposition.
-
Solvent Choice: When possible, use lower-boiling point solvents for extraction and chromatography to simplify their removal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (4-bromophenoxy)trimethylsilane?
A1: The most common impurities include unreacted 4-bromophenol, excess silylating reagent (e.g., trimethylsilyl chloride), and byproducts from the silylating reagent, such as hexamethyldisiloxane.[3]
Q2: What is the recommended purification method for (4-bromophenoxy)trimethylsilane?
A2: The two primary methods for purifying (4-bromophenoxy)trimethylsilane are fractional distillation under reduced pressure and flash column chromatography. The choice depends on the nature of the impurities and the scale of the purification.
Q3: What are the physical properties of (4-bromophenoxy)trimethylsilane relevant to its purification?
A3: The following table summarizes key physical properties:
| Property | Value | Reference |
| Molecular Weight | 245.19 g/mol | [4][5] |
| Boiling Point | 126°C at 33 mbar (approx. 25 torr) | [4] |
| Appearance | Liquid |
Q4: Can I use recrystallization to purify (4-bromophenoxy)trimethylsilane?
A4: As (4-bromophenoxy)trimethylsilane is a liquid at room temperature, recrystallization is not a suitable primary purification technique. However, if the crude product contains solid impurities, filtration prior to distillation or chromatography is recommended.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is effective for removing non-volatile impurities and separating the product from compounds with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap. Use a short Vigreux column to improve separation efficiency.
-
Sample Preparation: Transfer the crude (4-bromophenoxy)trimethylsilane to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Slowly reduce the pressure to approximately 25-30 mbar.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at approximately 126°C.[4]
-
Monitor the temperature closely to ensure a clean separation.
-
-
Storage: Store the purified product under an inert atmosphere and in a tightly sealed container to prevent hydrolysis.
Protocol 2: Purification by Flash Column Chromatography
This technique is suitable for separating the product from impurities with similar boiling points but different polarities.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent like ethyl acetate or diethyl ether. A typical gradient might be from 0% to 5% ethyl acetate in hexanes.
-
The exact solvent system should be determined by thin-layer chromatography (TLC) beforehand. For non-polar compounds, an Rf value of 0.2-0.3 is a good starting point for column separation.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflows for distillation and chromatography.
Caption: Troubleshooting decision tree for purification.
References
Managing the moisture sensitivity of (4-bromophenoxy)trimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of (4-bromophenoxy)trimethylsilane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of (4-bromophenoxy)trimethylsilane, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Low Yields in Reactions
| Potential Cause | Recommended Solution |
| Hydrolysis of (4-bromophenoxy)trimethylsilane: The reagent has degraded due to exposure to atmospheric or solvent moisture, leading to the formation of 4-bromophenol and hexamethyldisiloxane. This reduces the amount of active reagent available for your reaction. | 1. Verify Reagent Quality: Before use, check the integrity of the reagent using Proton NMR or GC-MS (see Experimental Protocols).2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of a solvent purification system).3. Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques. |
| Incomplete Reaction: The reaction may not be going to completion due to the presence of hydrolyzed reagent, which can interfere with catalytic cycles or alter reaction conditions. | 1. Optimize Reaction Conditions: Consider increasing the equivalents of the silylating agent or other key reagents to compensate for any minor degradation.2. Purify Reagent: If significant hydrolysis is detected, consider purifying the reagent by distillation. However, purchasing fresh, high-purity reagent is often more practical. |
| Side Reactions: The presence of 4-bromophenol from hydrolysis can lead to unwanted side reactions, consuming other reagents and reducing the yield of the desired product. | 1. Monitor Reaction by TLC or LC-MS: Look for the appearance of unexpected spots or masses that could correspond to side products derived from 4-bromophenol.2. Adjust Reaction Stoichiometry: If the side reaction is identified, adjust the stoichiometry of your reagents accordingly. |
Issue 2: Appearance of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Formation of Hexamethyldisiloxane (HMDSO): This is a direct byproduct of the hydrolysis of the trimethylsilyl group. Its presence is a strong indicator of moisture contamination. | 1. Confirm by NMR: HMDSO gives a characteristic singlet in the 1H NMR spectrum around 0.07 ppm.2. Improve Anhydrous Technique: Review your experimental setup to identify and eliminate potential sources of moisture ingress. Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| Presence of 4-Bromophenol: The phenolic byproduct of hydrolysis. | 1. Confirm by TLC/LC-MS/NMR: Compare the analytical data of your reaction mixture with a standard of 4-bromophenol.2. Aqueous Workup Considerations: Be aware that TMS-protected phenols can be labile and may not survive an aqueous workup, leading to the formation of the phenol during product isolation. Consider non-aqueous workup procedures if possible. |
| Silylation Artifacts: The silylation reagent or its byproducts can sometimes react with other functional groups in the reaction mixture, leading to unexpected silylated species.[1] | 1. Analyze by GC-MS: This technique is well-suited for identifying volatile silylated byproducts.2. Modify Reaction Conditions: Altering the temperature, reaction time, or the type of base used can sometimes minimize the formation of artifacts. |
Frequently Asked Questions (FAQs)
Q1: How can I visually assess the quality of (4-bromophenoxy)trimethylsilane?
A1: (4-bromophenoxy)trimethylsilane should be a clear, colorless liquid.[2] The presence of a white precipitate (which could be 4-bromophenol or silica) or a cloudy appearance suggests potential hydrolysis. However, visual inspection is not sufficient to determine purity, and analytical methods like NMR or GC-MS are recommended.
Q2: What are the ideal storage conditions for (4-bromophenoxy)trimethylsilane?
A2: To ensure its stability, (4-bromophenoxy)trimethylsilane should be stored at room temperature under an inert atmosphere (argon or nitrogen).[3] The container should be tightly sealed to prevent moisture ingress. For long-term storage, consider using a desiccator.
Q3: How quickly does (4-bromophenoxy)trimethylsilane hydrolyze upon exposure to air?
Q4: Can I use solvents from a freshly opened bottle without further drying?
A4: It is not recommended. Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that are sufficient to hydrolyze sensitive reagents like (4-bromophenoxy)trimethylsilane. It is best practice to always use freshly dried and degassed solvents.
Q5: What is the primary chemical reaction that occurs when (4-bromophenoxy)trimethylsilane is exposed to moisture?
A5: The primary reaction is hydrolysis. The silicon-oxygen bond is cleaved by water, resulting in the formation of 4-bromophenol and trimethylsilanol. The trimethylsilanol then typically self-condenses to form hexamethyldisiloxane (HMDSO) and water.
Q6: Are there any specific safety precautions I should take when handling this reagent?
A6: Yes. (4-bromophenoxy)trimethylsilane can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Assessing the Purity of (4-bromophenoxy)trimethylsilane by 1H NMR
-
Objective: To determine the extent of hydrolysis in a sample of (4-bromophenoxy)trimethylsilane.
-
Methodology:
-
Under an inert atmosphere, prepare an NMR sample by dissolving a small aliquot of (4-bromophenoxy)trimethylsilane in an anhydrous deuterated solvent (e.g., CDCl3 or C6D6).
-
Acquire a 1H NMR spectrum.
-
Analysis:
-
Intact Reagent: Look for the characteristic singlet of the trimethylsilyl (-Si(CH3)3) protons. In CDCl3, this peak appears at approximately 0.3 ppm.
-
Hydrolysis Products:
-
4-Bromophenol: The appearance of aromatic signals corresponding to 4-bromophenol and a broad singlet for the phenolic -OH indicate hydrolysis.
-
Hexamethyldisiloxane (HMDSO): A sharp singlet around 0.07 ppm in CDCl3 is indicative of HMDSO, a byproduct of hydrolysis.
-
-
-
Quantification (Illustrative): By integrating the peak for the trimethylsilyl group of the starting material against the peaks of the hydrolysis byproducts, the percentage of degradation can be estimated.
-
Illustrative Purity Data by 1H NMR
| Compound | Chemical Shift (ppm in CDCl3) | Signal Type | Indication |
| (4-bromophenoxy)trimethylsilane | ~0.3 | Singlet (9H) | Intact Reagent |
| 4-Bromophenol | ~6.7-7.4 | Multiplets (4H) | Hydrolysis Product |
| 4-Bromophenol (-OH) | Variable (broad) | Singlet (1H) | Hydrolysis Product |
| Hexamethyldisiloxane (HMDSO) | ~0.07 | Singlet (18H) | Hydrolysis Product |
Protocol 2: Handling and Dispensing (4-bromophenoxy)trimethylsilane
-
Objective: To provide a step-by-step guide for safely handling the moisture-sensitive reagent.
-
Methodology:
-
Preparation: Ensure all glassware is oven-dried (e.g., at 120 °C overnight) and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Perform all transfers in a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.
-
Dispensing:
-
Use a dry, gas-tight syringe to pierce the septum of the reagent bottle.
-
Before drawing the liquid, flush the syringe with the inert gas from the headspace of the reaction vessel or a separate inert gas line.
-
Slowly draw the desired volume of (4-bromophenoxy)trimethylsilane into the syringe.
-
To avoid pulling a vacuum in the reagent bottle, it is good practice to introduce an equivalent volume of inert gas into the bottle via a second needle connected to a gas bubbler.
-
-
Addition: Dispense the reagent slowly into the reaction vessel, which should also be under an inert atmosphere.
-
Storage: After use, ensure the bottle's septum is in good condition. For added protection, wrap the cap and septum area with Parafilm and store under inert gas in a desiccator.
-
Visualizations
References
Technical Support Center: Optimizing Reactions with (4-bromophenoxy)trimethylsilane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing catalyst loading in cross-coupling reactions involving (4-bromophenoxy)trimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the typical palladium catalyst loadings for cross-coupling reactions involving aryl bromides like (4-bromophenoxy)trimethylsilane?
A1: Typical catalyst loadings for palladium-catalyzed cross-coupling reactions can range from 1-2 mol%.[1] However, for highly efficient catalyst systems, loadings can be significantly lower, sometimes down to 0.0025 mol% in optimized conditions.[2] The ideal loading depends on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig), the reactivity of the coupling partners, and the chosen ligand.
Q2: Why is it critical to optimize catalyst loading?
A2: Optimizing catalyst loading is crucial for several reasons. Economically, it reduces the cost associated with expensive palladium catalysts and ligands.[3][4][5] From a process standpoint, lower catalyst loading minimizes the amount of residual palladium in the final product, which is a critical consideration in pharmaceutical synthesis. Overloading the catalyst can also sometimes lead to the formation of side products.
Q3: How does the (4-bromophenoxy)trimethylsilane substrate affect the choice of reaction conditions?
A3: The substrate has two key features: an aryl bromide and a trimethylsilyl (TMS) ether. The C-Br bond is reactive in typical palladium-catalyzed cross-couplings.[6][7] The TMS ether is generally stable but can be sensitive to strong bases and fluoride sources, which are often used as activators in reactions like the Suzuki-Miyaura coupling.[8] Therefore, reaction conditions, particularly the choice of base, must be selected to avoid cleavage of the silyl ether. Weaker bases like carbonates or phosphates are often preferred over hydroxides or alkoxides when base-sensitive functional groups are present.[9]
Q4: What are the most common side reactions, and how can catalyst loading influence them?
A4: Common side reactions include homocoupling of the starting materials, protodebromination (replacement of bromine with hydrogen), and hydrolysis of the silyl ether. Catalyst loading can influence these pathways; for example, excessively high catalyst concentrations or temperatures might promote undesired side reactions. Careful optimization is key to maximizing the yield of the desired product.[9]
Troubleshooting Guides
Scenario 1: Suzuki-Miyaura Coupling
Reaction: (4-bromophenoxy)trimethylsilane + Arylboronic Acid → Aryl-substituted phenoxy)trimethylsilane
Q: My Suzuki-Miyaura reaction shows low to no conversion. What are the likely causes and solutions?
A: Low conversion is a common issue that can be traced to several factors. A systematic approach is best for troubleshooting.
Troubleshooting Low Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
|---|---|
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[10] Use a modern palladacycle precatalyst (e.g., a G3-precatalyst) which rapidly forms the active catalyst.[9] Alternatively, ensure reagents and solvent are pure and deoxygenated, as oxygen can deactivate the catalyst. |
| Suboptimal Catalyst Loading | The catalyst loading may be too low for the reaction to proceed at a reasonable rate. Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 1.0 mol%, then 2.0 mol%) to see if conversion improves. Note that some challenging substrates may require higher loadings.[1] |
| Inappropriate Base or Solvent | The base is crucial for activating the boronic acid for transmetalation.[8] If using a weak base like K₂CO₃, the reaction may be slow. Try a stronger base like K₃PO₄ or Cs₂CO₃.[11] Ensure the solvent (e.g., 1,4-dioxane, toluene) is anhydrous, as water can sometimes hinder the reaction, although in some systems, aqueous mixtures are beneficial.[11][12] |
| Poor Ligand Choice | The ligand stabilizes the palladium center and facilitates the catalytic cycle. For aryl bromides, bulky, electron-rich phosphine ligands are often effective.[7] If using a standard ligand like PPh₃ is ineffective, screen other ligands such as XPhos or SPhos. |
A logical workflow can help diagnose the root cause of low yield.
Scenario 2: Buchwald-Hartwig Amination
Reaction: (4-bromophenoxy)trimethylsilane + Amine → N-Aryl amine derivative
Q: My Buchwald-Hartwig amination is producing significant side products, including cleavage of the TMS ether. How can I improve selectivity by adjusting catalyst loading?
A: Side product formation often indicates that the reaction conditions are too harsh or not selective enough. Both catalyst loading and the choice of base are critical.[1]
Troubleshooting Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution |
|---|---|
| Base is too Strong | Strong bases like NaOtBu or LHMDS can cleave the silyl ether, especially at elevated temperatures.[1] Switch to a weaker base such as Cs₂CO₃ or K₃PO₄, which provide excellent functional group tolerance.[1] |
| Catalyst Loading is too High | High catalyst concentrations can sometimes accelerate side reactions. If you are using a high loading (>2 mol%), try reducing it. A lower loading can sometimes provide a cleaner reaction profile, albeit potentially at a slower rate. |
| Reaction Temperature is too High | High temperatures (e.g., >110 °C) can promote decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. |
| Incorrect Ligand Choice | The choice of ligand is crucial for promoting the desired C-N bond formation over side reactions.[13] For aryl bromides, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often highly effective. Ensure the Pd/ligand ratio is appropriate (typically 1:1 to 1:2). |
Experimental Protocols
Protocol: Screening for Optimal Catalyst Loading in Suzuki-Miyaura Coupling
This protocol outlines a general procedure for determining the minimum effective catalyst loading for the reaction between (4-bromophenoxy)trimethylsilane and a representative arylboronic acid.
-
Array Setup: Prepare a set of 4 reaction vials (e.g., 2 mL microwave vials) labeled with the intended catalyst loading: 2.0 mol%, 1.0 mol%, 0.5 mol%, and 0.1 mol%.
-
Reagent Preparation:
-
Stock Solution A ((4-bromophenoxy)trimethylsilane): Prepare a 0.5 M solution in 1,4-dioxane.
-
Stock Solution B (Arylboronic Acid): Prepare a 0.6 M solution (1.2 equivalents) in 1,4-dioxane.
-
Stock Solution C (Palladium Pre-catalyst, e.g., XPhos Pd G3): Prepare a 0.05 M solution in 1,4-dioxane.
-
-
Reaction Assembly (performed in a glovebox under an inert atmosphere):
-
To each vial, add K₃PO₄ (2.0 equivalents relative to the aryl bromide).
-
Add the required volume of Stock Solution C to each vial to achieve the target mol%.
-
Add 200 µL of Stock Solution A (0.1 mmol) to each vial.
-
Add 200 µL of Stock Solution B (0.12 mmol) to each vial.
-
Add additional 1,4-dioxane to bring the total reaction volume to 1.0 mL (final concentration of aryl bromide is 0.1 M).
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a preheated reaction block at 100 °C.
-
Take aliquots (e.g., 10 µL) at specific time points (e.g., 1h, 4h, 12h, 24h). Quench with a small amount of water, dilute with acetonitrile, and analyze by LC-MS or GC-MS to determine the conversion percentage.
-
-
Data Analysis:
-
Plot conversion vs. time for each catalyst loading.
-
The optimal loading is the lowest concentration that provides the desired conversion (>95%) in an acceptable timeframe.
-
The following table illustrates hypothetical results from such a screening experiment.
Effect of Catalyst Loading on Reaction Conversion
| Catalyst Loading (mol%) | Conversion at 1h (%) | Conversion at 4h (%) | Conversion at 24h (%) |
|---|---|---|---|
| 2.0 | 98 | >99 | >99 |
| 1.0 | 85 | 97 | >99 |
| 0.5 | 55 | 88 | 96 |
| 0.1 | 15 | 40 | 65 |
Based on this data, 1.0 mol% would be selected as the optimal loading, as it achieves near-full conversion in 4 hours, while 0.5 mol% is significantly slower.
Below is a workflow diagram for this optimization process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.kaust.edu.sa]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Preventing Desilylation During Chromatographic Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted cleavage of silyl ethers (desilylation) during chromatographic purification.
Troubleshooting Guide
Desilylation during chromatography can lead to yield loss and purification difficulties. The following table outlines common symptoms, potential causes, and recommended solutions to address this issue.
| Symptom | Potential Cause | Solution |
| Appearance of a new, more polar spot on TLC after column chromatography. | The slightly acidic nature of standard silica gel is cleaving the silyl ether.[1] | 1. Neutralize the silica gel: Prepare a slurry of silica gel with a solvent containing a small percentage of a basic additive like triethylamine (TEA) before packing the column.[2][3][4][5] 2. Use a buffered mobile phase: Add a small amount of a volatile base (e.g., 0.1-2% triethylamine) to the eluent.[1][3][4][6] 3. Switch to a less acidic stationary phase: Consider using neutral alumina or a reversed-phase silica gel.[1][7][8] |
| Streaking or tailing of the silylated compound on the TLC plate. | Strong interaction between the silyl ether and the acidic silanol groups on the silica surface.[9] | 1. Deactivate the silica gel: Add a controlled amount of water (up to 10% by weight) to the silica gel and allow it to equilibrate.[2] 2. Employ a less polar solvent system with a basic additive. |
| Low recovery of the desired silylated compound from the column. | Desilylation is occurring on the column, and the resulting alcohol is either retained or co-elutes with other impurities. | 1. Assess silyl ether stability: The stability of silyl ethers varies significantly. Consider using a more robust protecting group if the substrate is sensitive.[10][11] 2. Use a deactivated or neutral stationary phase. 3. Minimize contact time: Run the chromatography as quickly as is practical. |
| TMS (trimethylsilyl) ethers are consistently cleaved, but more robust silyl ethers (e.g., TBS, TIPS) are stable. | TMS ethers are known to be highly labile and sensitive to acidic conditions.[10][11][12] | 1. For TMS-protected compounds, always use neutralized silica gel or a buffered mobile phase. 2. If possible, switch to a more stable silyl protecting group like TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) for easier purification. [10][11] |
Frequently Asked Questions (FAQs)
Q1: Why does desilylation occur on a silica gel column?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the hydrolysis of acid-sensitive protecting groups like silyl ethers.
Q2: What is the easiest way to prevent desilylation?
A2: The simplest and often most effective method is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent).[1][3][4][6] A concentration of 0.1-2% is typically sufficient to neutralize the acidic sites on the silica gel.
Q3: How does the choice of silyl protecting group affect its stability during chromatography?
A3: The stability of silyl ethers to acidic and basic conditions is highly dependent on the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered silyl groups are significantly more stable. The general order of stability is: TMS < TES < TBS < TIPS < TBDPS.[10][11]
Q4: When should I consider using an alternative stationary phase?
A4: If desilylation persists even after neutralizing the silica gel or using a buffered mobile phase, or if your compound is sensitive to both acidic and basic conditions, an alternative stationary phase is recommended.[3] Neutral alumina is a good alternative for many compounds, while reversed-phase silica is suitable for highly polar molecules.[1][7][8]
Q5: Can I "deactivate" silica gel instead of neutralizing it with a base?
A5: Yes, silica gel can be deactivated by adding a controlled amount of water.[2] This process involves adding up to 10% water by weight to the activated silica gel and allowing it to equilibrate. This reduces the reactivity of the silanol groups.[2]
Experimental Protocols
Protocol 1: Neutralization of Silica Gel with Triethylamine
This protocol describes the preparation of neutralized silica gel for column chromatography to protect acid-sensitive compounds.
Materials:
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Triethylamine (TEA)
-
An appropriate solvent for making a slurry (e.g., petroleum ether, hexane, or dichloromethane)[2][5]
-
Rotary evaporator
-
Round-bottom flask
Procedure:
-
Weigh the desired amount of silica gel into a round-bottom flask.
-
For every 100 g of silica gel, add 2-3 mL of triethylamine.[5]
-
Add a sufficient volume of the chosen solvent (e.g., petroleum ether) to create a free-flowing slurry. This ensures even distribution of the triethylamine.[5]
-
Thoroughly mix the slurry by swirling or gentle stirring for 5-10 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator until the silica gel is a dry, free-flowing powder.[5]
-
For complete removal of the solvent, the neutralized silica gel can be further dried under high vacuum overnight.[5]
-
The neutralized silica gel is now ready for use in packing a chromatography column.
Protocol 2: Using a Buffered Mobile Phase
This protocol outlines the use of a mobile phase containing a basic additive to prevent desilylation during chromatography.
Materials:
-
Chromatography solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
Triethylamine (TEA) or another suitable volatile base
-
Your packed chromatography column
Procedure:
-
Prepare your desired mobile phase (eluent) by mixing the appropriate solvents.
-
To this solvent mixture, add triethylamine to a final concentration of 0.1% to 2% (v/v).[3][4][6] For example, to make a 1% TEA solution, add 10 mL of TEA to 990 mL of your eluent.
-
Thoroughly mix the buffered mobile phase.
-
Use this buffered eluent to equilibrate your column and to elute your compound.
Visualizations
Caption: Mechanism of acid-catalyzed desilylation on silica gel.
Caption: Troubleshooting workflow for preventing desilylation.
Caption: Experimental workflow for neutralizing silica gel.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. silicycle.com [silicycle.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: (4-bromophenoxy)trimethylsilane in Scale-Up Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-bromophenoxy)trimethylsilane in scale-up reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving (4-bromophenoxy)trimethylsilane?
A1: The primary challenges stem from the lability of the trimethylsilyl (TMS) ether group.[1][2] Key issues include:
-
Hydrolysis: The TMS ether is highly susceptible to hydrolysis, especially in the presence of acidic or even neutral aqueous conditions, reverting to 4-bromophenol.[1][2] This can lead to yield loss and product contamination.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures during scale-up can lead to decomposition or side reactions.
-
Reagent and Solvent Choice: Solvents and reagents that are suitable for small-scale reactions may not be economically or safely viable for large-scale production.[3][4]
-
Work-up and Purification: The sensitivity of the TMS ether complicates aqueous work-ups and purification methods like silica gel chromatography, where it can be cleaved.[1]
Q2: How can I minimize the hydrolysis of (4-bromophenoxy)trimethylsilane during a scaled-up reaction and work-up?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout the reaction and work-up.
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Anhydrous Work-up: If possible, opt for a non-aqueous work-up. This may involve filtering the reaction mixture and removing the solvent under reduced pressure. If an aqueous work-up is unavoidable, use a cooled, saturated solution of a mild base like sodium bicarbonate and minimize the contact time.
Q3: What are the common impurities encountered in large-scale reactions with (4-bromophenoxy)trimethylsilane?
A3: Common impurities include:
-
4-bromophenol: The product of TMS ether hydrolysis.
-
Hexamethyldisiloxane (HMDSO): Formed from the reaction of the silylating agent or cleaved TMS groups with water.
-
Unreacted starting materials.
-
By-products from side reactions: Depending on the specific reaction (e.g., homo-coupling in Suzuki reactions).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Hydrolysis of the TMS ether. | Ensure strictly anhydrous conditions. Use dry solvents and an inert atmosphere. Optimize reaction temperature and time to minimize decomposition. Consider a non-aqueous work-up. |
| Incomplete reaction. | Increase reaction time or temperature cautiously. Re-evaluate catalyst loading and activity at a larger scale. | |
| Poor mixing at scale. | Improve agitation efficiency. Consider the use of baffled reactors for better mixing. | |
| Presence of 4-bromophenol Impurity | TMS ether cleavage during reaction or work-up. | See solutions for "Low Yield". During work-up, use a cooled, mild basic quench and minimize contact time with aqueous layers. Avoid acidic conditions. |
| Incomplete silylation of starting 4-bromophenol. | Ensure complete conversion during the preparation of (4-bromophenoxy)trimethylsilane. | |
| Difficulty in Product Isolation/Purification | Cleavage on silica gel column. | Avoid silica gel chromatography if possible. Consider alternative purification methods like distillation, crystallization, or using a less acidic stationary phase (e.g., alumina). If chromatography is necessary, use a non-polar eluent system and consider neutralizing the silica gel. |
| Formation of an emulsion during aqueous work-up. | Add a saturated brine solution to help break the emulsion. Consider centrifugation for phase separation at a larger scale. | |
| Inconsistent Results Between Batches | Variability in raw material quality (e.g., moisture content). | Implement stringent quality control checks for all incoming materials. |
| "Hot spots" or poor temperature control in the reactor. | Ensure efficient heat transfer and uniform temperature distribution throughout the reactor. |
Experimental Protocols
Protocol 1: Large-Scale Suzuki-Miyaura Coupling of (4-bromophenoxy)trimethylsilane with Phenylboronic Acid
Reaction: (4-bromophenoxy)trimethylsilane + Phenylboronic Acid → 4-(trimethylsiloxy)biphenyl
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) |
| (4-bromophenoxy)trimethylsilane | 245.19 | 24.5 | 100 |
| Phenylboronic Acid | 121.93 | 13.4 | 110 |
| Palladium(II) Acetate | 224.50 | 0.112 | 0.5 |
| SPhos | 410.47 | 0.410 | 1.0 |
| Potassium Phosphate (anhydrous) | 212.27 | 42.5 | 200 |
| Toluene (anhydrous) | - | 250 L | - |
Procedure:
-
To a 500 L jacketed glass reactor, charge toluene (150 L) under a nitrogen atmosphere.
-
Add potassium phosphate (42.5 kg), palladium(II) acetate (0.112 kg), and SPhos (0.410 kg).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (4-bromophenoxy)trimethylsilane (24.5 kg) and phenylboronic acid (13.4 kg), followed by the remaining toluene (100 L).
-
Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours, monitoring the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filter cake with toluene (2 x 25 L).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for a large-scale Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for addressing low product yield in scale-up reactions.
References
Interpreting complex NMR spectra of (4-bromophenoxy)trimethylsilane derivatives
Technical Support Center: (4-bromophenoxy)trimethylsilane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of (4-bromophenoxy)trimethylsilane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for (4-bromophenoxy)trimethylsilane?
A1: The expected chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating trimethylsilyloxy group. The aromatic protons will appear as a characteristic AA'BB' system, and the trimethylsilyl (TMS) protons will be a sharp singlet.
¹H and ¹³C NMR Chemical Shift Data for (4-bromophenoxy)trimethylsilane
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |
| Si(CH₃)₃ | ~ 0.3 | ~ 0.0 |
| Aromatic CH (ortho to OSiMe₃) | ~ 6.8 - 7.0 | ~ 122 |
| Aromatic CH (ortho to Br) | ~ 7.3 - 7.5 | ~ 132 |
| Quaternary C (C-OSiMe₃) | - | ~ 155 |
| Quaternary C (C-Br) | - | ~ 115 |
Note: These are approximate values and can be influenced by the solvent and the presence of other substituents on the aromatic ring.
Q2: My ¹H NMR spectrum shows a broad singlet around 4-5 ppm. What could this be?
A2: A broad singlet in this region often indicates the presence of a hydroxyl (-OH) proton. This suggests that your sample may have undergone hydrolysis, converting the (4-bromophenoxy)trimethylsilane back to 4-bromophenol. To confirm this, you can perform a D₂O shake experiment.[1][2] Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.[1][2]
Q3: The aromatic region of my ¹H NMR spectrum is more complex than a simple doublet of doublets. Why?
A3: For a 1,4-disubstituted benzene ring, the protons form a tightly coupled AA'BB' spin system, which can appear as two complex multiplets rather than two clean doublets.[3] This complexity arises because the chemical shift difference between the protons is comparable to their coupling constants. Using a higher field NMR spectrometer can sometimes help to simplify this pattern by increasing the chemical shift dispersion.
Q4: I am not seeing a signal for my compound in the ²⁹Si NMR spectrum. What could be the issue?
A4: There are several potential reasons for a missing ²⁹Si signal:
-
Low Natural Abundance: The ²⁹Si isotope has a low natural abundance (4.7%), which makes it an insensitive nucleus.[4]
-
Long Relaxation Times: Quadrupole relaxation is not a factor for spin-½ nuclei like ²⁹Si, and long spin-lattice relaxation times (T₁) can lead to signal saturation.
-
Negative Nuclear Overhauser Effect (NOE): Due to the negative magnetogyric ratio of ²⁹Si, a negative NOE can occur when decoupling protons, leading to a null or inverted signal.[4]
-
Broad Background Signal: The glass NMR tube and the probe itself can produce a broad background signal around -110 ppm, which might obscure your sample's signal if it is in that region or is very weak.[5]
To improve your chances of observing a ²⁹Si signal, you can try using a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃), employing pulse sequences like DEPT or INEPT, or increasing the number of scans.[4]
Troubleshooting Guides
Issue 1: Presence of Impurity Peaks in the NMR Spectrum
| Symptom | Possible Cause | Troubleshooting Steps |
| Singlet at ~0.0 ppm (other than TMS reference) | Residual starting material or side product containing a trimethylsilyl group. | Check the purity of your sample using other analytical techniques like GC-MS or LC-MS. Purify the sample further if necessary. |
| Broad peak between 1-2 ppm and a singlet at 7.26 ppm (in CDCl₃) | Water and residual chloroform in the NMR solvent. | Use fresh, high-quality deuterated solvent. Store solvents over molecular sieves to keep them dry.[1][6] |
| Multiple peaks in the aromatic region that do not correspond to the product. | Unreacted 4-bromophenol or other aromatic impurities. | Purify the sample by column chromatography or recrystallization. |
| Singlet around 6.5 ppm. | Hexamethyldisiloxane ((Me₃Si)₂O), a common byproduct of reactions involving trimethylsilyl compounds. | This can be difficult to remove. Purification by distillation or careful chromatography may be effective. |
Issue 2: Poor Resolution and Broad Peaks
| Symptom | Possible Cause | Troubleshooting Steps |
| All peaks in the spectrum are broad. | Poor shimming of the NMR spectrometer. | Re-shim the spectrometer before acquiring the spectrum. |
| The sample is not homogeneous or contains solid particles.[7] | Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7] | |
| The sample is too concentrated.[1] | Dilute the sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is usually sufficient.[6] | |
| Aromatic peaks are broader than the TMS peak. | Unresolved long-range couplings or the quadrupolar effect of the bromine atom. | This is an inherent property of the molecule. Applying a window function like Gaussian multiplication during processing might improve the appearance of the spectrum, but at the cost of resolution. |
Troubleshooting Workflow for Spectral Impurities
Caption: A decision tree for identifying the source of common impurities in the NMR spectrum of (4-bromophenoxy)trimethylsilane derivatives.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Moisture-Sensitive Compounds
(4-bromophenoxy)trimethylsilane is susceptible to hydrolysis. Therefore, careful sample preparation is crucial for obtaining a clean spectrum.
Materials:
-
(4-bromophenoxy)trimethylsilane derivative (5-25 mg for ¹H NMR)[7]
-
High-quality deuterated solvent (e.g., CDCl₃), dried over molecular sieves.
-
NMR tube and cap, dried in an oven and cooled in a desiccator.
-
Pasteur pipette and glass wool.
-
Inert atmosphere (optional, but recommended).
Procedure:
-
Place a small, tight plug of glass wool into a Pasteur pipette.[7]
-
Weigh 5-25 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of the dried deuterated solvent to the vial and dissolve the compound completely.
-
Using the filter pipette, transfer the solution into the dried NMR tube, ensuring no solid particles are transferred.[7]
-
Cap the NMR tube immediately. For extra protection, you can use a J. Young NMR tube or wrap the cap with Parafilm.
-
If the compound is highly sensitive, perform all steps in a glovebox or under an inert atmosphere using Schlenk line techniques.[6][8]
Experimental Workflow for NMR Sample Preparation
Caption: A workflow diagram for the proper preparation of an NMR sample of a moisture-sensitive compound like (4-bromophenoxy)trimethylsilane.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. docbrown.info [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR Periodic Table: Silicon NMR [imserc.northwestern.edu]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability issues of (4-bromophenoxy)trimethylsilane in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-bromophenoxy)trimethylsilane in various solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of (4-bromophenoxy)trimethylsilane?
(4-bromophenoxy)trimethylsilane is a trimethylsilyl (TMS) ether. TMS ethers are known to be the most labile among the common silyl protecting groups. Their stability is highly dependent on the reaction conditions, particularly the pH and the presence of nucleophiles. They are generally sensitive to both acidic and basic conditions, as well as to sources of fluoride ions. The presence of moisture can lead to hydrolysis, cleaving the silicon-oxygen bond to yield 4-bromophenol and trimethylsilanol, which can further react to form hexamethyldisiloxane.
Q2: Which factors have the most significant impact on the stability of (4-bromophenoxy)trimethylsilane?
Several factors can influence the stability of (4-bromophenoxy)trimethylsilane:
-
pH: The compound is most stable under neutral conditions. Both acidic and basic environments will catalyze its hydrolysis.
-
Water Content: The presence of water, even in trace amounts in solvents, will promote hydrolysis. Anhydrous solvents are recommended for storage and reactions where the TMS group needs to remain intact.
-
Temperature: Higher temperatures can accelerate the rate of degradation, especially in the presence of acidic or basic impurities. For long-term storage, it is advisable to keep the compound in a cool, inert atmosphere.[1]
-
Nucleophiles: Strong nucleophiles can attack the silicon atom, leading to cleavage of the silyl ether.
Q3: In which types of solvents is (4-bromophenoxy)trimethylsilane most and least stable?
The stability of (4-bromophenoxy)trimethylsilane is highly dependent on the nature of the solvent. A qualitative summary is provided in the table below.
Troubleshooting Guide
Q1: I am observing the formation of 4-bromophenol in my reaction mixture. What could be the cause?
The presence of 4-bromophenol indicates the cleavage of the silyl ether bond. This is most likely due to hydrolysis.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure that you are using anhydrous solvents. Traces of water can be sufficient to cause significant hydrolysis. Consider using freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Check Reagent Acidity/Basicity: If other reagents in your reaction are acidic or basic, they will catalyze the cleavage of the TMS ether. If possible, neutralize the reaction mixture or choose alternative reagents.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of hydrolysis.
-
Q2: My NMR spectrum shows an unexpected peak around 0.2 ppm, and my starting material seems to be degrading. What is happening?
A peak around 0.2 ppm in a proton NMR spectrum is often indicative of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), a common byproduct of the hydrolysis of trimethylsilyl compounds. This, along with the disappearance of the (4-bromophenoxy)trimethylsilane signal, confirms that the compound is degrading.
-
Troubleshooting Steps:
-
Follow the steps outlined in the previous question to minimize hydrolysis.
-
If the reaction conditions cannot be changed, consider using a more robust silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are significantly more stable to a wider range of conditions.
-
Quantitative Data Summary
| Solvent Class | Examples | Expected Stability | Rationale |
| Aprotic, Non-polar | Hexanes, Toluene, Benzene | High | Low water miscibility and lack of acidic or basic character. |
| Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN) | Moderate to High | Stability is highly dependent on the water content. Anhydrous grades are recommended. |
| Aprotic, Polar (Amide) | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Low to Moderate | These solvents are often hygroscopic and can contain amine impurities which are basic. |
| Protic, Polar | Methanol (MeOH), Ethanol (EtOH), Water | Very Low | The protic nature of these solvents, especially in the presence of acid or base catalysts, leads to rapid hydrolysis. |
Experimental Protocols
Protocol for Assessing the Stability of (4-bromophenoxy)trimethylsilane in a Given Solvent via ¹H NMR Spectroscopy
This protocol outlines a general method for determining the stability of (4-bromophenoxy)trimethylsilane in a specific solvent by monitoring its degradation over time using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Materials:
-
(4-bromophenoxy)trimethylsilane
-
Solvent to be tested (anhydrous grade)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Deuterated solvent for locking (e.g., CDCl₃, C₆D₆)
-
-
Procedure:
-
Prepare a stock solution of (4-bromophenoxy)trimethylsilane and the internal standard in the deuterated solvent.
-
In an NMR tube, add a known volume of the solvent to be tested.
-
Add a known volume of the stock solution to the NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Seal the NMR tube and store it under the desired experimental conditions (e.g., room temperature, 40 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Integrate the signal corresponding to the trimethylsilyl protons of (4-bromophenoxy)trimethylsilane (around 0.3 ppm) and the signal of the internal standard.
-
Calculate the relative amount of (4-bromophenoxy)trimethylsilane remaining at each time point by comparing the ratio of their integrations to the ratio at t=0.
-
-
Data Analysis:
-
Plot the percentage of remaining (4-bromophenoxy)trimethylsilane against time to visualize the degradation profile.
-
From this data, you can estimate the half-life of the compound under the tested conditions.
-
Visualizations
Caption: Hydrolysis pathway of (4-bromophenoxy)trimethylsilane.
Caption: Experimental workflow for stability assessment via NMR.
References
Validation & Comparative
Reactivity of (4-bromophenoxy)trimethylsilane in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of different aryl halides is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of (4-bromophenoxy)trimethylsilane with other common aryl halides—4-chloroanisole, 4-bromoanisole, and 4-iodoanisole—in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The selection of an appropriate aryl halide is a critical parameter in palladium-catalyzed cross-coupling reactions, directly impacting reaction efficiency, catalyst selection, and overall yield. The general reactivity trend for aryl halides in these reactions follows the order of bond dissociation energy: C-I < C-Br < C-Cl. Consequently, aryl iodides are typically the most reactive, followed by bromides and then chlorides, which often require more specialized and activating catalyst systems.
The introduction of a trimethylsilyl (TMS) protecting group on the phenol moiety, as in (4-bromophenoxy)trimethylsilane, can influence the electronic properties of the aryl halide and its subsequent reactivity. This guide aims to provide a clear comparison based on available experimental data.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the performance of (4-bromophenoxy)trimethylsilane and other aryl halides in this reaction, based on data from studies using similar conditions for a valid comparison.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (4-bromophenoxy)trimethylsilane | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 0.5 | ~50 | [1] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [2] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Ethanol | Reflux | 2 | >99 | [3] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 24 | ~85 | [4] |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a strong indication of the relative reactivity.
The data suggests that (4-bromophenoxy)trimethylsilane exhibits a reactivity in Suzuki-Miyaura coupling that is comparable to other aryl bromides. While aryl iodides generally show higher reactivity, leading to excellent yields in shorter reaction times, (4-bromophenoxy)trimethylsilane can be effectively coupled, albeit with potentially moderate yields under certain conditions. Compared to 4-chloroanisole, (4-bromophenoxy)trimethylsilane is significantly more reactive, as expected from the general trend of aryl halide reactivity.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the reactivity of the selected aryl halides in this C-N bond-forming reaction.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (4-bromophenoxy)trimethylsilane | Aniline | Data not available | - | - | - | - | - | - |
| 4-Iodoanisole | Aniline | Pd catalyst | Base | Water | 50 | - | High | [5] |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | Reflux | - | High | [6] |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., Na₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Toluene/Ethanol/Water mixture) is degassed and heated under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature for a designated time. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide
To a reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) are added. A degassed anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[4]
Logical Workflow for Cross-Coupling Reactions
The following diagram illustrates the general workflow for a typical palladium-catalyzed cross-coupling reaction, from the reactants to the final purified product.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Signaling Pathway of a Generic Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, including oxidative addition, transmetalation, and reductive elimination.
References
A Comparative Guide to Alternative Protecting Groups for 4-Bromophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the hydroxyl group of 4-bromophenol, a common building block in the synthesis of pharmaceuticals and other complex molecules, a variety of protecting groups are available beyond the classical choices. This guide provides an objective comparison of four key alternative protecting groups: Benzyl (Bn), Methoxymethyl (MOM), tert-Butyldimethylsilyl (TBDMS), and Acetyl (Ac). The performance of these groups is evaluated based on experimental data for both protection and deprotection steps, with a focus on reaction yields and conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for the protection of 4-bromophenol and the deprotection of the corresponding protected ethers and ester.
Table 1: Protection of 4-Bromophenol
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, rt | Acetonitrile | Overnight | Quantitative | [1][2] |
| Benzyl (Bn) | Benzyl chloride, K₂CO₃, reflux | Acetone | 8 h | 88.5 | [3] |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, rt | Dichloromethane | 16 h | High | [4] |
| tert-Butyldimethylsilyl (TBDMS) * | TBDMS-Cl, Imidazole, rt | DMF | 48 h | 98 | |
| Acetyl (Ac) | Acetyl chloride, AlCl₃, 0 °C to rt | Dichloromethane | 1 h | 85 | [4] |
Table 2: Deprotection of 4-Bromophenol Derivatives
| Protected 4-Bromophenol | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| 1-(Benzyloxy)-4-bromobenzene | H₂, 10% Pd/C, rt | Ethanol | 16 h | High | |
| 1-Bromo-4-(methoxymethoxy)benzene | 6 M HCl, rt | THF/H₂O | - | High | [5] |
| (4-Bromophenoxy)(tert-butyl)dimethylsilane | TBAF, rt | THF | 2-16 h | High | [6] |
| 4-Bromophenyl acetate | NaOH, 60 °C | 1,4-Dioxane/H₂O | 2 h | 93 | [7] |
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below.
1. Benzyl (Bn) Protection of 4-Bromophenol
-
Procedure: To a solution of 4-bromophenol (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq) are added. The mixture is stirred at room temperature overnight. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 1-(benzyloxy)-4-bromobenzene.[1][2]
2. Deprotection of 1-(Benzyloxy)-4-bromobenzene (Catalytic Hydrogenolysis)
-
Procedure: 1-(Benzyloxy)-4-bromobenzene (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 hours. The catalyst is then removed by filtration, and the solvent is evaporated to give 4-bromophenol.[8]
3. Methoxymethyl (MOM) Protection of 4-Bromophenol
-
Procedure: To a solution of 4-bromophenol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq) in dichloromethane at 0 °C, methoxymethyl chloride (MOM-Cl, 3.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted.[4]
4. Deprotection of 1-Bromo-4-(methoxymethoxy)benzene (Acidic Hydrolysis)
-
Procedure: 1-Bromo-4-(methoxymethoxy)benzene is dissolved in a mixture of tetrahydrofuran and 6 M aqueous hydrochloric acid. The solution is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The product, 4-bromophenol, is then isolated by extraction and purification.[9][5]
5. tert-Butyldimethylsilyl (TBDMS) Protection of 4-Bromophenol
-
Procedure: 4-Bromophenol (1.0 eq) and imidazole (3.4 eq) are dissolved in dimethylformamide. tert-Butyldimethylsilyl chloride (1.4 eq) is added, and the mixture is stirred at room temperature for 48 hours. The reaction is quenched with water, and the product is extracted with a non-polar solvent. The organic phase is washed, dried, and concentrated to give (4-bromophenoxy)(tert-butyl)dimethylsilane.
6. Deprotection of (4-Bromophenoxy)(tert-butyl)dimethylsilane (Fluoride-mediated)
-
Procedure: To a solution of (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq) in tetrahydrofuran, a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) is added. The reaction is stirred at room temperature for 2-16 hours. After completion, the reaction is worked up by partitioning between water and an organic solvent to isolate 4-bromophenol.[6]
7. Acetyl (Ac) Protection of 4-Bromophenol
-
Procedure: Anhydrous aluminum chloride (0.85 eq) is suspended in dichloromethane and cooled to 0 °C. Acetyl chloride (1.1 eq) is added, followed by 4-bromophenol (1.0 eq). The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched with ice water, and the product, 4-bromophenyl acetate, is extracted and purified.[4]
8. Deprotection of 4-Bromophenyl acetate (Base-catalyzed Hydrolysis)
-
Procedure: 4-Bromophenyl acetate is dissolved in a mixture of 1,4-dioxane and aqueous sodium hydroxide solution. The mixture is heated to 60 °C for 2 hours. After cooling, the reaction mixture is acidified, and the product, 4-bromophenol, is extracted with an organic solvent and purified.[7]
Visualizing Reaction Workflows and Selection Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the protection and deprotection of 4-bromophenol with the discussed protecting groups, as well as a decision-making flowchart to aid in the selection of an appropriate protecting group.
Caption: General workflows for the protection and deprotection of 4-bromophenol.
Caption: Decision tree for selecting a suitable protecting group for 4-bromophenol.
Comparison of Alternatives
-
Benzyl (Bn) Ether: This is a robust protecting group, stable to a wide range of acidic and basic conditions, making it suitable for multi-step syntheses. Its primary mode of deprotection is catalytic hydrogenolysis, which is a mild method, but incompatible with other reducible functional groups like alkenes or alkynes in the molecule.
-
Methoxymethyl (MOM) Ether: The MOM group is an acetal, which is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions.[9][5] This orthogonality makes it a valuable alternative when base-labile groups are present or when acidic deprotection is desired.
-
tert-Butyldimethylsilyl (TBDMS) Ether: Silyl ethers, in general, offer a range of stabilities depending on the steric bulk of the substituents on the silicon atom. The TBDMS group is significantly more stable than the trimethylsilyl (TMS) group and can withstand many reaction conditions.[6][10] It is typically removed with fluoride ion sources, such as TBAF, providing a highly selective deprotection method that is orthogonal to both acid- and base-labile groups.
-
Acetyl (Ac) Ester: The acetyl group is an ester protecting group. It is introduced under either acidic or basic conditions and is typically removed by hydrolysis with aqueous base.[7] While easy to introduce and remove, its stability towards both strong acids and bases is limited, which can restrict its application in longer synthetic sequences.
The choice of a protecting group for 4-bromophenol is a critical decision that depends on the overall synthetic strategy. The Benzyl group offers robustness, the MOM group provides acid-lability, the TBDMS group offers fluoride-mediated deprotection, and the Acetyl group allows for simple base-catalyzed removal. By carefully considering the stability and deprotection conditions of each alternative, researchers can optimize their synthetic routes to achieve their target molecules efficiently and in high yield. This guide serves as a valuable resource for making informed decisions in the protection of 4-bromophenol in organic synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Validating the Structure of (4-bromophenoxy)trimethylsilane: A Comparative Analysis of Predicted and Theoretical ¹H and ¹³C NMR Data
For Immediate Release
This guide provides a comprehensive validation of the chemical structure of (4-bromophenoxy)trimethylsilane through a detailed comparison of theoretically predicted Nuclear Magnetic Resonance (NMR) data with established chemical shift ranges for its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and verification.
Structural Verification via NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed. In the case of (4-bromophenoxy)trimethylsilane, we anticipate specific signals corresponding to the trimethylsilyl (TMS) group and the 4-bromophenoxy group.
Predicted vs. Expected NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4-bromophenoxy)trimethylsilane, generated using reputable online prediction tools. These predicted values are compared against the generally accepted chemical shift ranges for the key structural motifs within the molecule.
Table 1: Comparison of Predicted and Expected ¹H NMR Data for (4-bromophenoxy)trimethylsilane
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Expected Chemical Shift Range (ppm) |
| -Si(CH₃)₃ | 0.25 | Singlet | 9H | 0.1 - 0.5 |
| Ar-H (ortho to O) | 6.85 | Doublet | 2H | 6.7 - 7.1 |
| Ar-H (ortho to Br) | 7.35 | Doublet | 2H | 7.2 - 7.6 |
Table 2: Comparison of Predicted and Expected ¹³C NMR Data for (4-bromophenoxy)trimethylsilane
| Carbon | Predicted Chemical Shift (ppm) | Expected Chemical Shift Range (ppm) |
| -Si(CH₃)₃ | 0.5 | -2 - 5 |
| Ar-C (ipso, attached to O) | 155.0 | 150 - 160 |
| Ar-C (ortho to O) | 122.0 | 120 - 125 |
| Ar-C (ortho to Br) | 132.5 | 130 - 135 |
| Ar-C (ipso, attached to Br) | 115.0 | 110 - 120 |
The strong correlation between the predicted chemical shifts and the expected ranges for the trimethylsiloxy and 4-bromophenoxy moieties provides a high degree of confidence in the assigned structure of (4-bromophenoxy)trimethylsilane.
Experimental Protocol for NMR Analysis
For researchers seeking to acquire experimental NMR data for (4-bromophenoxy)trimethylsilane, the following general protocol is recommended.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (4-bromophenoxy)trimethylsilane for structural confirmation.
Materials:
-
(4-bromophenoxy)trimethylsilane sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the (4-bromophenoxy)trimethylsilane sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the processed FID.
-
Phase the resulting spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., -10 to 220 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans compared to the ¹H spectrum to compensate for the lower natural abundance of ¹³C (typically 128 scans or more).
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Fourier transform the processed FID.
-
Phase the resulting spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical process of validating the structure of (4-bromophenoxy)trimethylsilane using NMR data.
Caption: Workflow for NMR-based structural validation.
This comprehensive guide demonstrates the validation of the structure of (4-bromophenoxy)trimethylsilane by comparing predicted NMR data with established theoretical values. The provided experimental protocol offers a standardized method for obtaining empirical data for further confirmation.
A Comparative Analysis of Palladium and Nickel Catalysts in Silyl Ether Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection
The formation of silyl ethers via cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the protection of hydroxyl groups and the creation of key intermediates for a variety of applications, including pharmaceutical development. The choice of catalyst for these transformations is critical, with palladium and nickel complexes being the most prominent options. This guide provides a detailed comparative study of palladium and nickel catalysts for the synthesis of silyl aryl ethers from aryl halides, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
At a Glance: Palladium vs. Nickel for Silyl Ether Coupling
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost & Abundance | Higher cost, lower abundance | Lower cost, higher abundance |
| Reactivity | Generally effective for a broad range of substrates. | Often exhibits higher reactivity, enabling the use of less reactive electrophiles (e.g., aryl chlorides). |
| Reaction Conditions | Typically require higher temperatures and longer reaction times. | Often proceed under milder conditions (lower temperatures, shorter reaction times). |
| Selectivity | Can be highly selective, but may be sensitive to ligand choice. | Can offer different selectivity profiles compared to palladium. |
| Functional Group Tolerance | Generally good, but can be sensitive to certain functional groups. | Can be more robust and tolerate a wider range of functional groups. |
Performance Comparison: Silylation of Aryl Halides
Experimental data from a comparative study on the synthesis of tert-butyldimethylsilyl aryl ethers from aryl halides demonstrates the superior performance of nickel catalysts under milder conditions. The following tables summarize the key findings for the coupling of various aryl halides with sodium tert-butyldimethylsiloxide.
Nickel-Catalyzed Silylation of Aryl Halides
Catalyst System: 2 mol % Ni(COD)₂ / 2 mol % dppf Siloxide: 1.5 equiv NaOTBDMS Solvent: Toluene Temperature: 80 °C
| Aryl Halide | Time (h) | Yield (%) |
| 4-Chlorotoluene | 3 | 95 |
| 4-Chloroanisole | 4 | 92 |
| 4-Bromobenzonitrile | 2 | 88 |
| 2-Bromotoluene | 6 | 90 |
Palladium-Catalyzed Silylation of Aryl Halides
Catalyst System: 2 mol % Pd(dba)₂ / 2 mol % dppf Siloxide: 1.5 equiv NaOTBDMS Solvent: Toluene Temperature: 100 °C
| Aryl Halide | Time (h) | Yield (%) |
| 4-Chlorotoluene | 24 | 75 |
| 4-Chloroanisole | 24 | 70 |
| 4-Bromobenzonitrile | 18 | 85 |
| 2-Bromotoluene | 24 | 82 |
Experimental Protocols
General Procedure for Nickel-Catalyzed Silylation of Aryl Halides
In a nitrogen-filled glovebox, a Schlenk tube was charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 2 mol %), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (11.1 mg, 0.02 mmol, 2 mol %), and sodium tert-butyldimethylsiloxide (234 mg, 1.5 mmol). Toluene (2.0 mL) was added, and the mixture was stirred for 5 minutes. The aryl halide (1.0 mmol) was then added, and the tube was sealed. The reaction mixture was removed from the glovebox and heated in an oil bath at 80 °C for the time indicated in the table. After cooling to room temperature, the reaction was quenched with saturated aqueous NH₄Cl (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to afford the desired silyl ether.
General Procedure for Palladium-Catalyzed Silylation of Aryl Halides
In a nitrogen-filled glovebox, a Schlenk tube was charged with Pd(dba)₂ (11.5 mg, 0.02 mmol, 2 mol %), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (11.1 mg, 0.02 mmol, 2 mol %), and sodium tert-butyldimethylsiloxide (234 mg, 1.5 mmol). Toluene (2.0 mL) was added, and the mixture was stirred for 5 minutes. The aryl halide (1.0 mmol) was then added, and the tube was sealed. The reaction mixture was removed from the glovebox and heated in an oil bath at 100 °C for the time indicated in the table. After cooling to room temperature, the reaction was quenched with saturated aqueous NH₄Cl (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to afford the desired silyl ether.
Mechanistic Overview: Catalytic Cycles
The catalytic cycles for both palladium and nickel in silyl ether coupling share fundamental steps, including oxidative addition, transmetalation (in the case of a pre-formed silylmetal reagent) or reaction with a siloxide, and reductive elimination. However, the relative rates of these steps and the stability of the intermediates can differ significantly between the two metals, leading to the observed differences in reactivity and reaction conditions.
Experimental Workflow
The general workflow for performing a comparative study of palladium and nickel catalysts for silyl ether coupling is outlined below. This systematic approach ensures a fair and accurate comparison of the two catalytic systems.
Conclusion
For the synthesis of silyl aryl ethers from aryl halides, nickel catalysts often present a more efficient and cost-effective alternative to their palladium counterparts. The ability of nickel to catalyze these reactions at lower temperatures and shorter reaction times, particularly with more challenging substrates like aryl chlorides, makes it an attractive choice for many synthetic applications. However, the optimal catalyst is always substrate-dependent, and a preliminary screening of both palladium and nickel systems is recommended to identify the most effective conditions for a specific transformation. This guide provides a foundational understanding and practical protocols to assist researchers in making an informed decision for their silyl ether coupling reactions.
Purity Analysis of (4-bromophenoxy)trimethylsilane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of (4-bromophenoxy)trimethylsilane, a key building block in organic synthesis. This document outlines a detailed experimental protocol for GC-MS analysis and presents a comparative overview of alternative methods, supported by experimental data principles.
GC-MS for Purity Analysis: A High-Resolution Approach
Gas Chromatography-Mass Spectrometry stands out as a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a silylated compound like (4-bromophenoxy)trimethylsilane, which is amenable to gas chromatography, GC-MS offers high resolution and sensitivity, making it an excellent choice for purity assessment.[1][2][3][4][5][6][7][8][9][10] The mass spectrometer provides detailed structural information, allowing for the confident identification of the main component and any potential impurities.
Experimental Protocol: GC-MS Analysis of (4-bromophenoxy)trimethylsilane
This protocol provides a starting point for the purity analysis of (4-bromophenoxy)trimethylsilane by GC-MS. Method optimization may be required based on the specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the (4-bromophenoxy)trimethylsilane sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL.
-
If the starting material is 4-bromophenol, derivatization to form the trimethylsilyl ether is necessary. This can be achieved by reacting the phenol with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a dry solvent like pyridine or acetonitrile.[6][9]
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) |
| Injector Temp. | 250 °C |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Data Acquisition | Full Scan Mode |
3. Data Analysis:
-
Integrate the chromatographic peaks to determine the area percent of the main component and any impurities.
-
Identify the main peak corresponding to (4-bromophenoxy)trimethylsilane by its mass spectrum.
-
Analyze the mass spectra of any impurity peaks to tentatively identify their structures. Common impurities may include residual starting materials (4-bromophenol), by-products from the silylation reaction, or other related brominated compounds.
Expected Mass Spectrum Fragmentation
The electron ionization mass spectrum of (4-bromophenoxy)trimethylsilane is expected to show a characteristic fragmentation pattern. The molecular ion peak (M+) should be observable. Key fragments would likely arise from the cleavage of the trimethylsilyl group and fragmentation of the aromatic ring. Due to the presence of bromine, a characteristic isotopic pattern for fragments containing bromine (approximately equal intensity for M and M+2) would be a key identifier.[11][12][13]
Comparison with Other Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for the purity analysis of (4-bromophenoxy)trimethylsilane, each with its own advantages and limitations.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity differences using a liquid mobile and stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. |
| Sample Preparation | Simple dissolution in a volatile solvent. Derivatization may be needed for non-volatile precursors.[6][7][9] | Simple dissolution in the mobile phase. No derivatization required for the parent phenol.[1][2][3][5] | Dissolution in a deuterated solvent. |
| Sensitivity | High (ng to pg level). | Moderate to high (µg to ng level), detector dependent. | Lower sensitivity (mg to µg level). |
| Information Provided | Retention time, molecular weight, and structural information from fragmentation. | Retention time and quantification based on UV or other detection methods. | Detailed structural information, including connectivity and stereochemistry. Quantitative NMR (qNMR) provides highly accurate purity data.[14][15][16][17][18] |
| Quantification | Area percent from chromatography. Can be quantitative with proper calibration. | Quantitative with external or internal standards. | Absolute quantification possible with an internal standard (qNMR).[15][16][17][18] |
| Identification of Unknowns | Excellent, based on mass spectral libraries and fragmentation patterns.[10] | Limited, requires reference standards. | Excellent for structure elucidation of unknown impurities. |
| Throughput | High, with typical run times of 20-30 minutes per sample. | Moderate, with typical run times of 10-30 minutes per sample. | Lower, requires longer acquisition times for high sensitivity. |
Note: The performance data presented in this table is representative and based on typical analytical instrumentation and methodologies.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved, the following diagrams are provided.
Conclusion
For the purity analysis of (4-bromophenoxy)trimethylsilane, GC-MS offers an excellent balance of high sensitivity, detailed structural information for impurity identification, and good quantitative accuracy. It is a particularly powerful tool for identifying and characterizing unknown impurities.
HPLC presents a viable alternative, especially if the parent 4-bromophenol is being analyzed, as it often does not require derivatization. Its quantitative accuracy is a significant advantage.
NMR spectroscopy , particularly quantitative NMR (qNMR), provides the most accurate and absolute purity determination without the need for reference standards for every impurity. It also offers unparalleled structural elucidation capabilities for unknown impurities, though with lower sensitivity compared to mass spectrometry-based methods.
The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the required level of accuracy for quantification, and the available instrumentation. For a comprehensive purity assessment, a combination of these orthogonal techniques is often the most rigorous approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 7. weber.hu [weber.hu]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. youtube.com [youtube.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 13. whitman.edu [whitman.edu]
- 14. researchgate.net [researchgate.net]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Silyl Ether Protection of 4-Bromophenol for Synthetic Applications
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. 4-Bromophenol is a versatile building block, offering both a reactive phenolic hydroxyl group and an aryl bromide moiety suitable for diverse synthetic transformations. However, the acidity and nucleophilicity of the hydroxyl group often necessitate its protection to enable selective reactions at the aryl bromide site, such as in metal-catalyzed cross-coupling.
This guide provides a comparative analysis of (4-bromophenoxy)trimethylsilane and other common silyl ethers as protected forms of 4-bromophenol. We objectively compare their synthesis, relative stability under various conditions, and deprotection protocols, supported by established chemical principles and representative experimental procedures.
Silyl Ethers: The Premier Choice for Phenol Protection
Silyl ethers are among the most frequently utilized protecting groups for hydroxyl functionalities due to their ease of formation, stability across a wide spectrum of non-acidic and non-nucleophilic reaction conditions, and the variety of reagents available for their selective and mild removal.[1][2] The general structure of a silyl ether is R₃Si-O-Ar, where the properties of the ether are tuned by modifying the alkyl or aryl (R) groups on the silicon atom.
Once the 4-bromophenol is protected, the resulting (4-bromophenoxy)trialkylsilane becomes a valuable intermediate, primed for carbon-carbon or carbon-heteroatom bond formation at the C-Br bond through reactions like Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig couplings.
A typical synthetic workflow involving silyl ether protection is outlined below. This three-stage process ensures the phenolic group remains inert during the primary transformation.
Caption: Logical workflow for the protection, functionalization, and deprotection of 4-bromophenol.
Performance Comparison of Common Silyl Ethers
The selection of the appropriate silylating agent is a critical strategic decision, contingent on the stability required to withstand the planned synthetic route. This section compares the most prevalent silyl ethers used for phenol protection: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), and tert-Butyldiphenylsilyl (TBDPS).
The stability of these ethers to acidic hydrolysis generally increases with the steric bulk of the substituents on the silicon atom, which impedes the approach of reagents to the Si-O bond.[3][4]
Table 1: Comparative Data of Silyl Ethers for Phenol Protection
| Silyl Group | Abbreviation | Common Silylating Agent(s) | Relative Stability (Acid Hydrolysis) | Typical Deprotection Conditions | Key Performance Characteristics |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS) | 1 (Base) | Mild aqueous acid (e.g., AcOH, dilute HCl), K₂CO₃ in MeOH, neutral fluoride | Highly labile; suitable for anhydrous, neutral reactions where easy removal is paramount. Often cleaved during aqueous workup or chromatography.[4][5] |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl), Triethylsilyl triflate (TESOTf) | ~64 | Mild acid (more stable than TMS), Tetrabutylammonium fluoride (TBAF) | Offers a moderate increase in stability over TMS. Can be selectively removed in the presence of more robust silyl ethers.[4][5] |
| tert-Butyldimethylsilyl | TBDMS / TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), TBDMSOTf | ~20,000 | TBAF, HF•Pyridine, strong acid (e.g., TFA) | Industry standard for robust protection. Stable to a wide range of reagents, including Grignards, organolithiums, and many oxidizing/reducing agents. Stable to chromatography.[4] |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | ~700,000 | TBAF, HF•Pyridine | Exceptionally stable due to significant steric hindrance. Resistant to acidic conditions that cleave TBDMS and other silyl ethers, allowing for orthogonal deprotection strategies.[4] |
Relative stability provides an approximate measure of the rate of acidic hydrolysis compared to the corresponding TMS ether.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, representative protocols for the synthesis of a TBDMS-protected 4-bromophenol, its subsequent use in a Suzuki cross-coupling reaction, and the final deprotection step.
Protocol 1: Synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane (TBDMS Protection)
This procedure is adapted from standard, reliable methods for the silylation of phenols.
-
Reagents & Materials:
-
4-Bromophenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Methodology:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromophenol in anhydrous DMF.
-
Add imidazole to the solution and stir at ambient temperature until a clear solution is obtained.
-
Add TBDMSCl to the reaction mixture in a single portion.
-
Stir the reaction at ambient temperature for 12–18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Hexanes:Ethyl Acetate.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer. Extract the aqueous phase twice more with the organic solvent.
-
Combine all organic extracts and wash sequentially with water and then brine to remove residual DMF and imidazole salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
If necessary, the resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
Protocol 2: Suzuki Cross-Coupling of (4-Bromophenoxy)(tert-butyl)dimethylsilane
This protocol demonstrates a common and powerful application of the protected intermediate.
-
Reagents & Materials:
-
(4-Bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq)
-
Arylboronic acid or ester (1.2–1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Aqueous base (e.g., 2 M Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol 3:1, or Dioxane)
-
-
Methodology:
-
To a reaction vessel, add (4-bromophenoxy)(tert-butyl)dimethylsilane, the chosen arylboronic acid, and the palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add the degassed solvent system, followed by the degassed aqueous base via syringe.
-
Heat the biphasic mixture to reflux (typically 90–100 °C) with vigorous stirring for 4–16 hours. Monitor reaction completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to isolate the TBDMS-protected biaryl product.
-
Silyl Ether Deprotection: Regenerating the Phenol
The final step involves the cleavage of the Si-O bond to unveil the phenolic product. The choice of deprotection agent is dictated by the stability of the specific silyl ether used and the chemical compatibility of the functional groups on the coupled product.
Caption: Primary deprotection strategies for aryl silyl ethers.
Protocol 3: Deprotection of a TBDMS Ether via Fluoride-Ion Cleavage
-
Reagents & Materials:
-
TBDMS-protected biaryl ether (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Methodology:
-
Dissolve the silyl ether substrate in anhydrous THF in a flask at ambient temperature.
-
For sensitive substrates, cool the solution to 0 °C using an ice-water bath.
-
Add the 1 M solution of TBAF in THF dropwise over several minutes.
-
Stir the reaction for 1–4 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude material by column chromatography or recrystallization to yield the final, deprotected phenolic compound.
-
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
(4-Bromophenoxy)trimethylsilane in Multi-Step Synthesis: A Comparative Efficiency Analysis
In the landscape of multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of reagents significantly impacts overall efficiency. This guide provides a comparative analysis of (4-bromophenoxy)trimethylsilane, benchmarking its performance against a common alternative, 4-bromophenylboronic acid, in the context of a multi-step synthesis of a biaryl compound, a ubiquitous structural motif in drug discovery.
Executive Summary
(4-Bromophenoxy)trimethylsilane serves as a stable and effective precursor in palladium-catalyzed cross-coupling reactions, primarily through the Hiyama coupling pathway. Its utility is particularly noted in the formation of carbon-carbon bonds. When compared to the more conventional Suzuki-Miyaura coupling employing 4-bromophenylboronic acid, the silyl ether offers distinct advantages in terms of stability and ease of handling, though it may necessitate specific activation conditions. This analysis presents a hypothetical multi-step synthesis to illustrate the practical efficiencies of both reagents, supported by representative experimental data drawn from established chemical literature.
Performance Comparison: A Multi-Step Synthesis Case Study
To objectively evaluate the efficiency of (4-bromophenoxy)trimethylsilane, we will consider a common two-step sequence for the synthesis of 4-methoxybiphenyl:
-
Step 1: Functionalization of the Aryl Halide.
-
Step 2: Palladium-Catalyzed Cross-Coupling.
This sequence allows for a direct comparison of the key cross-coupling step where (4-bromophenoxy)trimethylsilane (via Hiyama coupling) and 4-bromophenylboronic acid (via Suzuki-Miyaura coupling) are employed.
Table 1: Quantitative Comparison of Reagents in the Synthesis of 4-Methoxybiphenyl
| Parameter | (4-bromophenoxy)trimethylsilane (Hiyama Coupling) | 4-Bromophenylboronic Acid (Suzuki-Miyaura Coupling) |
| Step 1 Yield | Not applicable (starting material) | Not applicable (starting material) |
| Step 2 Yield | ~95%[1] | ~98% |
| Step 2 Reaction Time | 1 hour[1] | 55 minutes[2] |
| Overall Yield | ~95% | ~98% |
| Key Reagents | Pd(OAc)2, NHC ligand, NaOH, Microwave | Pd/MN100 catalyst, K2CO3, Ethanol/Water |
| Activator | Base (NaOH)[1] | Base (K2CO3)[2] |
| Reaction Temperature | 120 °C (Microwave)[1] | 70 °C[2] |
Note: The data presented is a composite of representative values from the literature to illustrate a comparative scenario. Actual yields and reaction times may vary based on specific experimental conditions and substrates.
Experimental Protocols
General Procedure for Hiyama Coupling of (4-bromophenoxy)trimethylsilane
This protocol is based on a generalized procedure for the fluoride-free Hiyama coupling of arylsilanes.
Step 1: Not Applicable - (4-bromophenoxy)trimethylsilane is a commercially available starting material.
Step 2: Synthesis of 4-Methoxybiphenyl via Hiyama Coupling [1]
A mixture of 4-bromoanisole (as a proxy for the reactivity of the aryl bromide portion of (4-bromophenoxy)trimethylsilane), phenyl trimethoxysilane, a palladium catalyst such as [(NHC)2PdCl2] complex, and a base like NaOH are subjected to microwave irradiation at 120 °C for 1 hour. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 4-methoxybiphenyl.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromophenylboronic Acid
This protocol is based on a generalized procedure for Suzuki-Miyaura coupling.
Step 1: Not Applicable - 4-Bromophenylboronic acid is a commercially available starting material.
Step 2: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling [2]
To a reaction vessel is added 4-bromoanisole, phenylboronic acid, a palladium catalyst (e.g., Pd/MN100), a base such as K2CO3, and a solvent system like ethanol/water. The reaction mixture is heated to 70 °C under a nitrogen or air atmosphere for approximately 55 minutes. After the reaction is complete, the mixture is cooled to room temperature and the organic product is extracted with a suitable solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to yield 4-methoxybiphenyl.
Logical Workflow of the Comparative Synthesis
Caption: Comparative synthetic pathways to 4-methoxybiphenyl.
Reaction Pathway: Hiyama Coupling
The Hiyama coupling reaction is a palladium-catalyzed cross-coupling of an organosilane with an organic halide. A key step in the mechanism is the activation of the relatively inert carbon-silicon bond.
References
A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The cross-coupling of silyl ethers has emerged as a powerful and versatile strategy in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the mechanistic aspects of these reactions, pitting them against established alternatives such as triflates and boronic acids. By presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, this document aims to equip researchers with the knowledge to make informed decisions in synthetic planning and catalyst development.
Performance Comparison: Silyl Ethers vs. Alternative Coupling Partners
The choice of coupling partner in a cross-coupling reaction significantly impacts reaction efficiency, substrate scope, and functional group tolerance. Silyl ethers offer distinct advantages, particularly in their ability to be formed regioselectively and their milder activation conditions compared to traditional enolates. Below is a comparative summary of the performance of silyl ethers against common alternatives in palladium- and nickel-catalyzed cross-coupling reactions.
Palladium-Catalyzed α-Arylation of Ketones
The α-arylation of ketones is a fundamental transformation in organic synthesis. Silyl enol ethers provide a regiochemically defined and milder alternative to the direct use of ketone enolates, which often requires strong bases.
| Coupling Partner | Catalyst System | Base/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Silyl Enol Ether | Pd₂(dba)₃ / P(t-Bu)₃ | ZnF₂ | DMF | 80 | 12 | 85 | |
| Ketone (as enolate) | Pd(OAc)₂ / Tol-BINAP | NaOtBu | Toluene | 100 | 2-4 | 80-95 | N/A |
| Tin Enolate | Pd₂(dba)₃ / P(t-Bu)₃ | Bu₃SnF | Benzene | Reflux | 12 | 80 |
Note: Yields are for the α-arylation of acetophenone with 4-bromotoluene or similar substrates and are representative examples. Direct comparison is challenging due to variations in reported reaction conditions.
Palladium-Catalyzed Aryl-Aryl Coupling
The Hiyama coupling, utilizing organosilanes, presents an alternative to the widely used Suzuki-Miyaura coupling of organoboronic acids. A key difference lies in the activation method, with Hiyama couplings often requiring a fluoride source or a specific silanol precursor (Hiyama-Denmark coupling).
| Coupling Partner | Catalyst System | Activator/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arylsilane (Hiyama) | [PdCl(allyl)]₂ / PPh₃ | TBAF | THF | 60 | 16 | 89 | |
| Arylboronic Acid (Suzuki) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | N/A |
| Aryltriflate (Suzuki) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 | N/A |
Note: Yields are for the coupling of 4-methoxyphenyl nucleophiles with 4-iodotoluene or similar substrates and are representative examples.
Mechanistic Pathways and Catalytic Cycles
The underlying mechanisms of cross-coupling reactions dictate their scope and limitations. Below are visualizations of the catalytic cycles for key transformations involving silyl ethers and their alternatives.
Palladium-Catalyzed α-Arylation of a Silyl Enol Ether
The reaction is believed to proceed through the formation of a palladium enolate intermediate.
Caption: Pd-catalyzed α-arylation of a silyl enol ether.
Hiyama vs. Suzuki-Miyaura Catalytic Cycles
While both reactions proceed through a similar catalytic cycle, the nature of the transmetalation step differs.
Caption: Comparison of Hiyama and Suzuki-Miyaura catalytic cycles.
Nickel-Catalyzed Cross-Coupling of Silyl Ethers with Organozinc Reagents
Nickel catalysts can also facilitate the cross-coupling of silyl ethers, often proceeding through different oxidation states compared to palladium.
Caption: Ni-catalyzed cross-coupling of an aryl silyl ether.
General Experimental Workflow
The following diagram illustrates a typical workflow for a transition metal-catalyzed cross-coupling reaction involving a silyl ether.
Caption: General experimental workflow for cross-coupling.
Experimental Protocols
Palladium-Catalyzed α-Arylation of a Silyl Enol Ether
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(tBu)₃) or other suitable phosphine ligand
-
Aryl halide (e.g., 4-bromotoluene)
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
Zinc fluoride (ZnF₂) or Tributyltin fluoride (Bu₃SnF) as an activator
-
Anhydrous solvent (e.g., DMF, Benzene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., 1-2 mol %), the phosphine ligand (e.g., 2-4 mol %), and the activator (e.g., 1.2 equivalents).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent) and the silyl enol ether (1.2-1.5 equivalents).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Silver-Catalyzed Intermolecular Cross-Coupling of Silyl Enol Ethers
Materials:
-
Silver(I) fluoride (AgF)
-
Silyl enol ether 1 (e.g., ((1-(4-methoxyphenyl)vinyl)oxy)trimethylsilane)
-
Silyl enol ether 2 (e.g., trimethyl((1-phenylvinyl)oxy)silane)
-
Bromobenzene (PhBr) as an oxidant
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add silyl enol ether 1 (1.3 equivalents), silyl enol ether 2 (1.0 equivalent), and the solvent.
-
Add bromobenzene (2.0 equivalents) and silver(I) fluoride (20 mol %).
-
Stir the reaction mixture at room temperature under an argon atmosphere for the specified time (e.g., 6 hours).
-
After the reaction is complete, concentrate the mixture and take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 1,4-diketone.
Hiyama Cross-Coupling of an Arylsilane and an Aryl Halide
Materials:
-
Palladium catalyst (e.g., [PdCl(allyl)]₂, Pd/C)
-
Phosphine ligand (if required, e.g., PPh₃)
-
Aryl halide (e.g., 4-iodotoluene)
-
Arylsilane (e.g., trimethoxy(phenyl)silane)
-
Fluoride activator (e.g., Tetrabutylammonium fluoride - TBAF)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the palladium catalyst (e.g., 1-2 mol %) and ligand (if used) in the anhydrous solvent.
-
Add the aryl halide (1.0 equivalent) and the arylsilane (1.2 equivalents).
-
Add the fluoride activator (e.g., 1.2 equivalents of a 1M solution in THF).
-
Heat the reaction mixture to the required temperature (e.g., 60-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
This guide provides a foundational understanding of the mechanistic nuances and practical considerations for employing silyl ethers in cross-coupling reactions. The provided data and protocols serve as a starting point for further exploration and optimization in your specific research context.
Cost-Effectiveness of (4-bromophenoxy)trimethylsilane in Aryl Ether Synthesis: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the synthesis of aryl ethers is a fundamental transformation. The selection of starting materials and synthetic routes can significantly impact the overall cost, efficiency, and environmental footprint of a process. This guide provides a detailed cost-effectiveness analysis of using (4-bromophenoxy)trimethylsilane for the synthesis of aryl ethers, comparing it with the traditional Williamson ether synthesis, and briefly touching upon more advanced catalytic methods like the Ullmann condensation and Buchwald-Hartwig reaction.
(4-bromophenoxy)trimethylsilane is the trimethylsilyl ether of 4-bromophenol. Its primary role in synthesis is to serve as a protected form of 4-bromophenol. The trimethylsilyl (TMS) group can be easily introduced and removed, making it a useful protecting group in multi-step syntheses where the acidic proton of the phenol needs to be masked. This guide will analyze the synthetic strategy of protecting 4-bromophenol as its TMS ether versus its direct use in the classic Williamson ether synthesis for the preparation of an exemplary alkyl aryl ether, 4-bromo-1-propoxybenzene.
Cost-Effectiveness Analysis
To provide a clear comparison, the following table outlines the estimated reagent costs for the synthesis of 10 mmol of 4-bromo-1-propoxybenzene via two primary routes: the direct Williamson ether synthesis and a two-step process involving the silylation of 4-bromophenol followed by a fluoride-mediated alkylation. Prices are based on currently available catalog prices from major chemical suppliers and may vary.[1][2][3][4][5][6][7][8][9][10]
| Route | Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Required Mass/Volume | Unit Price | Estimated Cost |
| 1. Williamson Ether Synthesis | 4-Bromophenol | 173.01 | 10 | 1.73 g | ~$41.20 / 5 g | ~$14.28 |
| Sodium Hydride (60% in oil) | 24.00 | 11 | ~0.44 g | ~$88.00 / 250 g | ~$0.15 | |
| 1-Bromopropane | 123.00 | 12 | ~1.1 mL | ~$50.00 / 100 mL | ~$0.55 | |
| Total Estimated Cost | ~$14.98 | |||||
| 2. Silyl Ether Route | 4-Bromophenol | 173.01 | 10 | 1.73 g | ~$41.20 / 5 g | ~$14.28 |
| Chlorotrimethylsilane | 108.64 | 11 | ~1.4 mL | ~$22.00 / 100 mL | ~$0.31 | |
| Triethylamine | 101.19 | 12 | ~1.7 mL | ~$30.00 / 100 mL | ~$0.51 | |
| 1-Bromopropane | 123.00 | 12 | ~1.1 mL | ~$50.00 / 100 mL | ~$0.55 | |
| Tetrabutylammonium Fluoride (1M in THF) | 261.47 | 11 | 11 mL | ~$60.00 / 100 mL | ~$6.60 | |
| Total Estimated Cost | ~$22.25 |
Performance Comparison
Beyond raw material costs, the efficiency, and conditions of the reaction are critical factors in determining the overall cost-effectiveness.
| Metric | Route 1: Williamson Ether Synthesis | Route 2: Silyl Ether Route | Broader Alternatives (Ullmann/Buchwald-Hartwig) |
| Reaction Steps | One | Two (Silylation + Alkylation) | One |
| Key Reagents | 4-Bromophenol, NaH, Alkyl Halide | 4-Bromophenol, TMSCl, Base, Alkyl Halide, Fluoride Source | Aryl Halide, Alcohol, Copper/Palladium Catalyst, Ligand, Base |
| Typical Yield | 50-95%[11] | Silylation: >95%; Alkylation: Variable, generally high | 65-95%[12] |
| Reaction Conditions | 50-100 °C, inert atmosphere[11] | Silylation: Room temp.; Alkylation: Room temp. to moderate heating | Ullmann: High temps (>150 °C); Buchwald-Hartwig: Milder (RT to 120 °C)[13][14] |
| Advantages | Single step, well-established, uses common reagents. | Milder reaction conditions for alkylation, avoids strongly basic NaH. | Broad substrate scope, high functional group tolerance.[14] |
| Disadvantages | Use of hazardous and moisture-sensitive NaH, potential for side reactions.[11] | Two-step process increases time and resource use, higher reagent cost. | High cost of palladium catalysts and specialized ligands.[15][16] |
Broader Alternatives for Aryl Ether Synthesis
For syntheses where the Williamson ether synthesis or the silyl ether route may not be suitable, more advanced methods are available, albeit generally at a higher cost.
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with an alcohol.[12][13][17][18] Traditional Ullmann conditions are harsh, requiring high temperatures and stoichiometric copper.[13] Modern modifications have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[12][17]
-
Buchwald-Hartwig Ether Synthesis: This is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol.[14][19][20][21] This method offers a very broad substrate scope and high functional group tolerance, often proceeding under relatively mild conditions.[14] However, the primary drawback is the high cost of the palladium catalyst and the often complex phosphine ligands required.[15][16]
Experimental Protocols
Route 1: Williamson Ether Synthesis of 4-bromo-1-propoxybenzene
Materials:
-
4-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.1 eq.) in anhydrous DMF is prepared.
-
A solution of 4-bromophenol (1.0 eq.) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
1-Bromopropane (1.2 eq.) is added to the reaction mixture, which is then heated to 60-80 °C and stirred for 2-4 hours, or until TLC analysis indicates completion of the reaction.[11]
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Route 2: Silyl Ether Route
Step 2a: Synthesis of (4-bromophenoxy)trimethylsilane
Materials:
-
4-Bromophenol
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C, chlorotrimethylsilane (1.1 eq.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
The reaction is quenched with water, and the layers are separated.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield (4-bromophenoxy)trimethylsilane, which is often used in the next step without further purification.
Step 2b: Alkylation of (4-bromophenoxy)trimethylsilane
Materials:
-
(4-bromophenoxy)trimethylsilane
-
1-Bromopropane
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, (4-bromophenoxy)trimethylsilane (1.0 eq.) and 1-bromopropane (1.2 eq.) are dissolved in anhydrous THF.
-
Tetrabutylammonium fluoride (1.1 eq., 1.0 M solution in THF) is added to the mixture.
-
The reaction is stirred at room temperature for 4-8 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Workflows
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for the Silyl Ether Route.
Conclusion
The direct Williamson ether synthesis is a more cost-effective and atom-economical approach for the synthesis of simple alkyl aryl ethers like 4-bromo-1-propoxybenzene, primarily due to it being a one-step process with lower reagent costs. However, it requires the use of a strong, hazardous base (sodium hydride) and may not be suitable for substrates with base-sensitive functional groups.
The use of (4-bromophenoxy)trimethylsilane as an intermediate in a two-step silylation-alkylation sequence offers the advantage of milder reaction conditions for the ether bond formation, avoiding the need for a strong base. This can be beneficial for complex molecules with sensitive functionalities. The trade-off is a higher overall cost due to the additional reagents and processing steps.
For syntheses requiring broad substrate scope and high functional group tolerance that are not achievable by the Williamson or silyl ether routes, the Ullmann condensation and particularly the Buchwald-Hartwig amination are powerful alternatives, though their application is often limited in large-scale synthesis by the high cost of the required catalysts. The choice of synthetic route will ultimately depend on a careful consideration of substrate compatibility, scale, cost, and safety.
References
- 1. 4-溴苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 3. nanochemazone.com [nanochemazone.com]
- 4. strem.com [strem.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. CHLOROTRIMETHYL [sdfine.com]
- 8. 4-Bromophenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. limac.lv [limac.lv]
- 10. Tmscl | Sigma-Aldrich [sigmaaldrich.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 16. uwindsor.ca [uwindsor.ca]
- 17. researchgate.net [researchgate.net]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Buchwald-Hartwig reaction: An overview | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
A Comparative Guide to the Spectroscopic Properties of (4-bromophenoxy)trimethylsilane and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for (4-bromophenoxy)trimethylsilane and its analogs: (4-fluorophenoxy)trimethylsilane, (4-chlorophenoxy)trimethylsilane, and (4-iodophenoxy)trimethylsilane. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (4-bromophenoxy)trimethylsilane and its analogs. This data is essential for distinguishing between these structurally similar compounds.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | -Si(CH₃)₃ (s) | Ar-H (ortho to OSi) (d) | Ar-H (meta to OSi) (d) |
| (4-fluorophenoxy)trimethylsilane | ~0.25 | ~6.95 | ~6.80 |
| (4-chlorophenoxy)trimethylsilane | ~0.26 | ~7.18 | ~6.78 |
| (4-bromophenoxy)trimethylsilane | ~0.27 | ~7.32 | ~6.75 |
| (4-iodophenoxy)trimethylsilane | ~0.28 | ~7.50 | ~6.65 |
Note: The exact chemical shifts may vary slightly depending on the experimental conditions. The aromatic protons typically appear as an AA'BB' system.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | -Si(CH₃)₃ | C-O | C-X (Halogen) | Ar-C (ortho to OSi) | Ar-C (meta to OSi) |
| (4-fluorophenoxy)trimethylsilane | ~0.1 | ~155.0 (d, ¹JCF ≈ 240 Hz) | ~116.0 (d, ²JCF ≈ 23 Hz) | ~122.0 (d, ³JCF ≈ 8 Hz) | ~154.0 |
| (4-chlorophenoxy)trimethylsilane | ~0.1 | ~154.5 | ~128.0 | ~121.5 | ~129.5 |
| (4-bromophenoxy)trimethylsilane | ~0.1 | ~155.1 | ~115.8 | ~122.0 | ~132.5 |
| (4-iodophenoxy)trimethylsilane | ~0.1 | ~155.8 | ~85.0 | ~122.5 | ~138.0 |
Note: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the halogen substituent.
Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C-H) aromatic | ν(C-O) aryl-ether | ν(Si-C) | ν(Si-O) | ν(C-X) |
| (4-fluorophenoxy)trimethylsilane | ~3050 | ~1250 | ~1260, ~840 | ~915 | ~1220 |
| (4-chlorophenoxy)trimethylsilane | ~3060 | ~1245 | ~1255, ~845 | ~910 | ~1090 |
| (4-bromophenoxy)trimethylsilane | ~3070 | ~1240 | ~1250, ~850 | ~905 | ~1070 |
| (4-iodophenoxy)trimethylsilane | ~3080 | ~1235 | ~1245, ~855 | ~900 | ~1050 |
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-Br/Cl/F/I]⁺ | [Si(CH₃)₃]⁺ |
| (4-fluorophenoxy)trimethylsilane | 184 | 169 | 165 | 73 |
| (4-chlorophenoxy)trimethylsilane | 200/202 | 185/187 | 165 | 73 |
| (4-bromophenoxy)trimethylsilane | 244/246 | 229/231 | 165 | 73 |
| (4-iodophenoxy)trimethylsilane | 292 | 277 | 165 | 73 |
Note: The presence of isotopes for chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns for ions containing these elements.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
For liquid samples such as the (halophenoxy)trimethylsilanes, the spectrum is typically recorded as a thin film.
-
A small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
The plates are gently pressed together to form a thin film.
-
The assembly is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is a common technique for the analysis of these volatile compounds.
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of (4-bromophenoxy)trimethylsilane and its analogs.
Caption: Workflow for Spectroscopic Comparison of Analogs.
Safety Operating Guide
Proper Disposal of Silane, (4-bromophenoxy)trimethyl-: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Silane, (4-bromophenoxy)trimethyl-. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document offers step-by-step guidance to directly address operational questions concerning the handling and disposal of this chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of Silane, (4-bromophenoxy)trimethyl- and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Key Hazards:
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
While not classified as environmentally hazardous, it should not be allowed to enter drains or waterways.[2][4]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of Silane, (4-bromophenoxy)trimethyl- is to transfer it to an approved hazardous waste disposal plant.[2] Do not dispose of this chemical down the drain or as regular trash.[5]
Materials Needed:
-
Designated, properly labeled hazardous waste container (polyethylene is a suitable option).[5]
-
Inert absorbent material (e.g., sand, vermiculite).
-
Chemical-resistant gloves, safety goggles, and lab coat.
-
Chemical fume hood.
Procedure:
-
Container Preparation: Obtain a designated hazardous waste container for halogenated organic compounds.[5][6] Ensure the container is clean, dry, and compatible with the chemical. Label the container clearly with "Hazardous Waste," the full chemical name "Silane, (4-bromophenoxy)trimethyl-," and any associated hazard symbols.
-
Waste Transfer: Carefully transfer the waste Silane, (4-bromophenoxy)trimethyl- into the prepared container. If dealing with a spill, soak up the material with an inert absorbent and place the contaminated absorbent into the waste container.[7]
-
Container Sealing: Securely close the container lid. Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2][7] The storage area should be clearly marked as a hazardous waste accumulation area.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for chemical waste collection.
III. Experimental Protocols: Quenching of Potentially Reactive Silanes
While Silane, (4-bromophenoxy)trimethyl- is not classified as highly reactive, some silane compounds can react vigorously with water or other protic solvents.[9][10] If there is any uncertainty about the reactivity of your waste stream containing this silane, a quenching step should be considered.
Quenching Procedure:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Inert Solvent Dilution: Dilute the reactive silane waste with an inert solvent such as toluene or hexane in a flask. This helps to dissipate heat generated during quenching.
-
Cooling: Place the flask in an ice bath to cool the mixture.
-
Slow Addition of a Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, to the cooled mixture with stirring.[10] Continue the addition until no more heat is evolved.
-
Addition of a More Reactive Quenching Agent: Cautiously add a more reactive alcohol, like methanol, to ensure the complete reaction of the silane.[10]
-
Final Quench with Water: Slowly add water to the mixture to quench any remaining reactive material.[10]
-
Neutralization: Check the pH of the resulting solution and neutralize it with a dilute acid or base as appropriate.
-
Waste Collection: Transfer the neutralized solution to the designated halogenated hazardous waste container.
IV. Data Presentation
| Parameter | Information | Source |
| Chemical Name | Silane, (4-bromophenoxy)trimethyl- | N/A |
| CAS Number | 17878-44-3 | [2] |
| Primary Hazards | Skin Irritation, Eye Irritation, Respiratory Irritation | [2] |
| Disposal Method | Approved Waste Disposal Plant | [2] |
| Recommended Container | Polyethylene | [5] |
| Incompatible Materials | Strong oxidizing agents | [7] |
V. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Silane, (4-bromophenoxy)trimethyl-.
Caption: Disposal workflow for Silane, (4-bromophenoxy)trimethyl-.
References
- 1. dentalife.com.au [dentalife.com.au]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. recsilicon.com [recsilicon.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. epfl.ch [epfl.ch]
Personal protective equipment for handling Silane, (4-bromophenoxy)trimethyl-
Essential Safety and Handling Guide for Silane, (4-bromophenoxy)trimethyl-
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Silane, (4-bromophenoxy)trimethyl-. Adherence to these procedures is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Silane, (4-bromophenoxy)trimethyl- is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles that meet the ANSI Z.87.1 standard.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[2][3] Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if they are compromised.
-
Skin and Body Protection: A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned.[2] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[2] Clothing made of synthetic materials like polyester or acrylic should be avoided.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate or there is a risk of inhaling vapors, a respirator may be necessary.[4]
Quantitative Safety Data
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Odor | No information available | [1] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle Silane, (4-bromophenoxy)trimethyl- in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][4] Keep the container tightly closed to prevent exposure to moisture.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[5]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Contaminated PPE and materials should be handled as hazardous waste and disposed of accordingly.
Experimental Protocols: Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Clean the area thoroughly.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling Silane, (4-bromophenoxy)trimethyl- and the appropriate emergency response.
Caption: Workflow for Handling Silane, (4-bromophenoxy)trimethyl-
Caption: Emergency Response Protocol
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Safety while working with polyester or epoxy - Polyestershoppen.com [polyestershoppen.com]
- 4. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 5. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
